RD3-0028
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C8H8S2 |
|---|---|
分子量 |
168.3 g/mol |
IUPAC 名称 |
1,4-dihydro-2,3-benzodithiine |
InChI |
InChI=1S/C8H8S2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4H,5-6H2 |
InChI 键 |
KGFBVQXWAXWGDL-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of RD3-0028: A Potent and Selective Inhibitor of Respiratory Syncytial Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The development of effective antiviral therapeutics is paramount in mitigating the impact of severe RSV infections. This technical guide delves into the mechanism of action of RD3-0028, a benzodithiin compound identified as a potent and selective inhibitor of RSV replication. Through a comprehensive review of preclinical data, this document elucidates the molecular interactions, targeted viral processes, and cellular pathways affected by this compound. Key experimental methodologies are detailed, and quantitative data are presented to provide a thorough understanding of its antiviral profile. This guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel anti-RSV agents.
Introduction to this compound
This compound is a small molecule with a benzodithiin structure that has demonstrated significant and specific inhibitory activity against Respiratory Syncytial Virus.[1] Unlike broad-spectrum antiviral agents, this compound's action is highly selective for RSV, showing no efficacy against other common respiratory viruses such as influenza A virus, measles virus, herpes simplex virus type 1 or 2, or human cytomegalovirus.[1][2][3] This specificity suggests a targeted mechanism of action, a desirable characteristic for antiviral drug development that can minimize off-target effects. Preclinical studies, both in vitro and in vivo, have highlighted its potential as a therapeutic candidate for RSV infections.
Mechanism of Action: Targeting the RSV Fusion (F) Protein
The primary mechanism of action of this compound involves the interference with the intracellular processing of the RSV fusion (F) protein, a critical component for viral entry and cell-to-cell spread (syncytium formation).[1]
2.1. Late-Stage Inhibition of the RSV Replication Cycle
Time-of-addition experiments have been crucial in pinpointing the stage of the viral life cycle targeted by this compound. These studies reveal that the compound effectively inhibits syncytium formation even when introduced up to 16 hours after initial infection of cell monolayers at a multiplicity of infection (MOI) of 3.[1] This indicates that this compound acts at a late stage in the RSV replication cycle, post-viral entry and genome replication.[1] The compound does not exhibit direct virucidal effects on RSV particles.[1]
2.2. Interference with F Protein Processing
The RSV F protein is synthesized as an inactive precursor, F0, which undergoes proteolytic cleavage by furin-like cellular proteases within the Golgi apparatus to yield two disulfide-linked subunits, F1 and F2. This maturation is essential for the protein's fusogenic activity. Evidence suggests that this compound disrupts this critical processing step or a subsequent event immediately following it, ultimately leading to a loss of viral infectivity.[1]
Western blotting analysis has shown that this compound significantly reduces the quantity of RSV proteins released into the cell culture medium, which is consistent with an impairment in the production or release of infectious virions.[1]
2.3. Genetic Evidence from Resistant Mutants
Further supporting the F protein as the target of this compound, studies involving the selection of drug-resistant RSV mutants have identified specific genetic alterations. Five independent isolates of the RSV long strain grown in the presence of this compound all developed mutations in the F gene.[1] A consistent mutation observed was the conversion of asparagine to tyrosine at position 276 within the F1 protein subunit.[1] Viruses carrying this mutation exhibited a more than 80-fold decrease in sensitivity to this compound.[1] This provides strong genetic evidence that this compound directly or indirectly targets the RSV F protein.
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Assay Method | Reference |
| EC50 | 4.5 µM | HEp-2 | MTT | [2] |
| CC50 | 271.0 µM | HEp-2 | MTT | [2] |
| Selectivity Index (SI) | 60.2 | HEp-2 | - | [2] |
Table 2: In Vitro Activity of this compound Against Different RSV Strains
| RSV Strain | EC50 (µM) | Assay Method | Reference |
| Long | 4.5 - 11.0 | MTT | [2] |
| Subgroup A Isolates | Not specified | Not specified | [3] |
| Subgroup B Isolates | Not specified | Not specified | [3] |
| Clinical Isolates | Not specified | Not specified | [3] |
Table 3: In Vivo Efficacy of Aerosolized this compound in Immunosuppressed Mice
| Treatment Group | Pulmonary Virus Titer Reduction (%) | Dosing Regimen | Reference |
| This compound (2.5 mg/ml) | ~65% | 2 h aerosol, twice daily for 3 days | [3] |
| This compound (7 mg/ml) | ~65% | 2 h aerosol, twice daily for 3 days | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
4.1. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed confluent monolayers of HEp-2 or Vero cells in 6-well plates.
-
Virus Preparation: Prepare serial dilutions of RSV stock in serum-free medium.
-
Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Addition: Remove the inoculum and overlay the cells with a medium (e.g., 0.75% methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for 4-5 days until visible plaques are formed.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control to determine the EC50 value.
4.2. Time-of-Addition Assay
This experiment determines the specific stage of the viral replication cycle that is inhibited by the antiviral compound.
-
Cell Infection: Infect synchronized HEp-2 cell monolayers with a high multiplicity of infection (MOI) of RSV.
-
Compound Addition at Different Time Points: Add a fixed, high concentration of this compound to the infected cell cultures at various time points post-infection (e.g., -2, 0, 2, 4, 8, 12, 16 hours).
-
Incubation: Incubate all cultures for a total of 24-48 hours post-infection.
-
Quantification of Viral Yield: Harvest the cell lysates or supernatants and determine the viral titer using a plaque assay or quantitative RT-PCR.
-
Data Analysis: Plot the viral yield as a function of the time of compound addition. A significant reduction in viral yield only when the compound is added early in the infection cycle suggests inhibition of early events (attachment, entry), while inhibition when added at later time points indicates targeting of later events (replication, assembly, release).
4.3. Western Blot Analysis of RSV Proteins
This technique is used to detect and quantify the expression of specific viral proteins in infected cells.
-
Sample Preparation: Infect HEp-2 cells with RSV in the presence or absence of this compound. After a suitable incubation period, lyse the cells in a buffer containing protease inhibitors. Also, collect the cell culture medium.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the RSV protein of interest (e.g., anti-F protein antibody).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative abundance of the target protein in different treatment groups.
Visualizing the Mechanism and Workflows
5.1. Signaling Pathways and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interference with the RSV F protein maturation pathway.
Caption: Proposed mechanism of this compound action on the RSV replication cycle.
5.2. Experimental Workflow: Time-of-Addition Assay
The diagram below outlines the workflow for a time-of-addition experiment to determine the stage of viral replication inhibited by an antiviral compound.
Caption: Workflow for the time-of-addition assay.
5.3. Logical Relationship: F Protein Maturation and Inhibition
This diagram illustrates the key steps in RSV F protein maturation and the point of intervention by this compound.
Caption: Inhibition of RSV F protein maturation by this compound.
Conclusion
This compound represents a promising class of selective anti-RSV compounds with a well-defined mechanism of action. By targeting the intracellular processing of the viral fusion protein, this compound effectively inhibits a late stage of the RSV replication cycle, leading to a significant reduction in the production of infectious virions. The strong genetic evidence from resistant mutants, combined with data from time-of-addition and biochemical assays, provides a solid foundation for its further development. The in vivo efficacy demonstrated in animal models further underscores its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanism, supporting data, and key experimental protocols related to this compound, offering valuable insights for the continued research and development of novel antiviral strategies against RSV.
References
- 1. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSV plaque assay [bio-protocol.org]
RD3-0028: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of RD3-0028, a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication. The primary molecular target of this compound has been identified as the RSV fusion (F) protein . This document details the quantitative data supporting its antiviral activity, the experimental protocols used in its characterization, and the relevant biological pathways.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein, a class I fusion protein, is essential for viral entry into host cells and for the formation of syncytia, the hallmark of RSV infection. The F protein is therefore a critical target for antiviral drug development. This compound, a benzodithiin compound, has emerged as a promising inhibitor of RSV replication. This guide elucidates the molecular basis of its antiviral activity.
Molecular Target Identification
The molecular target of this compound has been unequivocally identified as the Respiratory Syncytial Virus (RSV) fusion (F) protein . Evidence from multiple experimental approaches has demonstrated that this compound interferes with the intracellular processing of the F protein, thereby inhibiting viral replication.
A key piece of evidence comes from resistance studies. RSV strains that are resistant to this compound have been shown to harbor a specific mutation in the gene encoding the F protein. This mutation results in an amino acid substitution from asparagine to tyrosine at position 276 (N276Y) in the F1 subunit of the F protein[1]. The emergence of a specific mutation in the F protein in response to drug pressure strongly indicates that it is the direct target of this compound.
Quantitative Data
The antiviral activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| 50% Effective Concentration (EC50) | 4.5 µM | HEp-2 | Cytopathic Effect (CPE) Assay | [1] |
| 50% Cytotoxic Concentration (CC50) | 271.0 µM | HEp-2 | Not Specified | [1] |
| Selectivity Index (SI) | > 60 | HEp-2 | (CC50/EC50) | [1] |
Table 1: In Vitro Activity of this compound against RSV
| Animal Model | Dosing Regimen | Effect | Reference |
| Immunosuppressed Mice | 0.3 - 7 mg/mL (aerosol) | Dose-dependent reduction in pulmonary RSV titer | [2] |
Table 2: In Vivo Efficacy of this compound against RSV
Mechanism of Action
This compound exerts its antiviral effect by interfering with a late stage of the RSV replication cycle, specifically the intracellular processing of the F protein. This inhibition prevents the proper maturation and function of the F protein, which is crucial for the fusion of the viral envelope with the host cell membrane and for the spread of the virus through cell-to-cell fusion (syncytium formation). Western blot analysis has shown that treatment with this compound significantly decreases the amount of RSV proteins released from infected cells.
The following diagram illustrates the proposed mechanism of action of this compound:
Figure 1. Proposed Mechanism of Action of this compound. this compound inhibits the intracellular processing of the RSV F protein, preventing its maturation and subsequent function in membrane fusion.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the molecular target and mechanism of action of this compound.
Cytopathic Effect (CPE) Assay for Antiviral Activity
This assay is used to determine the concentration of this compound that inhibits the virus-induced damage to host cells by 50% (EC50).
-
Cell Line: HEp-2 cells.
-
Procedure:
-
Seed HEp-2 cells in 96-well plates and incubate until confluent.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cell monolayers with a known titer of RSV.
-
Immediately after infection, add the different concentrations of this compound to the wells.
-
Incubate the plates for a period sufficient to observe cytopathic effects in the untreated virus control wells.
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Calculate the EC50 value by plotting the percentage of cell viability against the drug concentration.
-
Syncytium Formation Assay
This assay visually assesses the ability of this compound to inhibit the formation of syncytia, which is a direct consequence of F protein-mediated cell-cell fusion.
-
Cell Line: HEp-2 cells.
-
Procedure:
-
Grow HEp-2 cells on coverslips in culture dishes.
-
Infect the cells with RSV at a specific multiplicity of infection (MOI).
-
Treat the infected cells with various concentrations of this compound.
-
Incubate the cells for 24-48 hours to allow for syncytia formation.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with a staining solution (e.g., Giemsa stain) to visualize the nuclei.
-
Examine the coverslips under a microscope and quantify the number and size of syncytia in treated versus untreated wells.
-
Figure 2. Workflow for the Syncytium Formation Assay.
Western Blot Analysis of RSV Protein Release
This technique is used to measure the effect of this compound on the amount of viral proteins released from infected cells.
-
Procedure:
-
Infect HEp-2 cells with RSV in the presence or absence of this compound.
-
After a suitable incubation period, collect the cell culture medium.
-
Clarify the medium by centrifugation to remove cell debris.
-
Concentrate the viral proteins from the supernatant.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for RSV proteins (e.g., anti-F or anti-G antibodies).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to compare the amount of viral protein released in treated versus untreated samples.
-
Selection and Analysis of this compound Resistant Mutants
This protocol is crucial for identifying the molecular target through the analysis of resistance-conferring mutations.
-
Procedure:
-
Propagate a laboratory strain of RSV (e.g., Long strain) in HEp-2 cells in the presence of a low concentration of this compound.
-
Gradually increase the concentration of this compound in subsequent passages of the virus.
-
Continue this process until a virus population that can replicate efficiently in the presence of high concentrations of this compound is selected.
-
Isolate viral RNA from the resistant virus population.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the F gene.
-
Sequence the amplified F gene using the Sanger sequencing method.
-
Compare the F gene sequence of the resistant virus to that of the parental (wild-type) virus to identify mutations.
-
Figure 3. Workflow for Selection and Analysis of Resistant Mutants.
RSV Fusion Protein Signaling and Replication Cycle
The RSV F protein is central to the viral life cycle. Its primary function is to mediate the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm. This process is initiated by the binding of the viral attachment (G) protein to host cell receptors, which triggers a conformational change in the F protein. The F protein is synthesized as an inactive precursor (F0) that is cleaved by host cell proteases into two subunits, F1 and F2, which remain linked by disulfide bonds. This cleavage is essential for its fusion activity. This compound's interference with this processing step effectively halts the viral entry process.
Following fusion and entry, the viral RNA-dependent RNA polymerase transcribes the viral genes into messenger RNA (mRNA) and replicates the viral genome. The newly synthesized viral components assemble at the plasma membrane, and new virions bud from the host cell. The F protein is also expressed on the surface of infected cells, where it can mediate fusion with neighboring cells, leading to the formation of syncytia.
The diagram below outlines the key steps in the RSV replication cycle and the point of inhibition by this compound.
Figure 4. The RSV Replication Cycle and the Point of Inhibition by this compound.
Conclusion
This compound is a selective inhibitor of RSV replication that targets the viral fusion (F) protein. Its mechanism of action involves the disruption of the intracellular processing of the F protein, a critical step for viral entry and cell-to-cell spread. The identification of a specific resistance mutation in the F gene provides strong evidence for its molecular target. The quantitative data demonstrate its potent in vitro activity and in vivo efficacy, highlighting its potential as a therapeutic agent for the treatment of RSV infections. Further research to elucidate the precise binding site and the downstream effects on host cell signaling pathways will provide a more complete understanding of its antiviral properties and aid in the development of next-generation RSV inhibitors.
References
The Benzodithiin Antiviral Compound RD3-0028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RD3-0028, a novel benzodithiin derivative, has emerged as a potent and selective inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This document provides a comprehensive technical overview of this compound, summarizing its antiviral activity, mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and the proposed mechanism of action are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.
Introduction
Respiratory Syncytial Virus (RSV) poses a significant global health burden, for which therapeutic options remain limited. The discovery of novel antiviral agents with high efficacy and selectivity is a critical area of research. Benzodithiin derivatives have been identified as a promising class of compounds with potent anti-RSV activity. Among these, 1,4-dihydro-2,3-benzodithiin (this compound) has demonstrated superior performance in preclinical studies. This technical guide delves into the core scientific data and methodologies associated with the investigation of this compound as a lead antiviral compound.
Quantitative Antiviral and Cytotoxicity Data
The antiviral efficacy and cytotoxic profile of this compound and its derivatives are crucial for assessing their therapeutic potential. The following table summarizes the key quantitative data obtained from in vitro studies. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
| Compound | Virus Strain(s) | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | RSV (Subgroups A & B) | HeLa | MTT Assay | 4.5 | 271.0 | 60.2 | [1] |
| Ribavirin (Control) | RSV | HeLa | MTT Assay | - | - | - | [1] |
| RD3-0270 | RSV | - | - | - | - | >20 | [1] |
| RD3-0284 | RSV | - | - | - | - | >20 | [1] |
Mechanism of Action
Studies have elucidated that this compound acts as a specific inhibitor of RSV replication. Its mechanism of action is targeted towards a late stage of the viral replication cycle, specifically interfering with the intracellular processing of the RSV fusion (F) protein.[2]
Key findings regarding the mechanism of action include:
-
Late-Stage Inhibition: Time-of-addition experiments have shown that this compound is effective even when added up to 16 hours post-infection, indicating its action on a late phase of viral replication.
-
No Virucidal Effect: The compound does not directly inactivate RSV virions.
-
Inhibition of Protein Release: Western blotting analysis has revealed a significant decrease in the amount of RSV proteins released into the cell culture medium in the presence of this compound.
-
Targeting the Fusion (F) Protein: RSV strains resistant to this compound were found to have mutations in the F gene, specifically a conversion of asparagine 276 to tyrosine in the F1 protein subunit. This strongly suggests that the F protein is the direct or indirect target of this compound. The F protein is crucial for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and cell-to-cell spread (syncytium formation).
The proposed mechanism involves this compound interfering with the proper folding, trafficking, or processing of the F protein within the host cell, leading to the production of non-infectious viral particles.
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed host cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of plaques.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero or HEp-2) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix each compound dilution with a known amount of RSV (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.5% methylcellulose (B11928114) or agarose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cells with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, and the plaques will appear as clear, unstained areas.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from a dose-response curve.
Western Blotting for Viral Protein Analysis
Western blotting is used to detect specific viral proteins in cell lysates or culture supernatants.
Protocol:
-
Sample Preparation: Infect host cells with RSV in the presence or absence of this compound. After a suitable incubation period, collect the cell culture supernatant and/or prepare cell lysates using a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the RSV protein of interest (e.g., anti-RSV F protein antibody).
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After another washing step, add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be detected using X-ray film or a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the viral protein can be quantified to determine the effect of the compound on protein expression or release.
Viral Gene Sequencing for Resistance Analysis
Sanger sequencing is employed to identify mutations in the viral genome that confer resistance to the antiviral compound.
Protocol:
-
Resistant Virus Selection: Propagate RSV in the presence of increasing concentrations of this compound to select for resistant viral variants.
-
RNA Extraction: Extract viral RNA from the resistant and wild-type virus stocks using a commercial RNA extraction kit.
-
Reverse Transcription (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific for the target gene (e.g., the F gene).
-
PCR Amplification: Amplify the target gene from the cDNA using PCR with specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other components of the PCR reaction.
-
Sanger Sequencing Reaction: Set up sequencing reactions using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis. A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the dye at each position, thereby determining the nucleotide sequence.
-
Sequence Analysis: Align the sequences from the resistant viruses with the wild-type virus sequence to identify any mutations.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.
Conclusion
This compound stands out as a highly selective and potent inhibitor of Respiratory Syncytial Virus. Its unique mechanism of action, targeting the intracellular processing of the viral fusion protein, presents a novel approach to antiviral therapy for RSV infections. The data and protocols summarized in this technical guide provide a solid foundation for further preclinical and clinical development of this compound and other benzodithiin derivatives. Future research should focus on elucidating the precise molecular interactions between this compound and the RSV F protein, as well as evaluating its efficacy and safety in in vivo models. The continued investigation of this compound class holds significant promise for addressing the unmet medical need for effective RSV therapeutics.
References
In vitro antiviral activity of RD3-0028
An In-Depth Technical Guide on the In Vitro Antiviral Activity of RD3-0028
Introduction
This compound, a compound characterized by its benzodithiin structure, has been identified as a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication. This document provides a comprehensive overview of the in vitro antiviral properties of this compound, detailing its mechanism of action, specificity, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Antiviral Activity
This compound demonstrates specific and potent inhibitory activity against Respiratory Syncytial Virus. Its antiviral action is not broad-spectrum; studies have shown no discernible activity against other common viruses such as influenza A virus, measles virus, herpes simplex virus type 1 or 2, or human cytomegalovirus. This high degree of selectivity suggests a specific molecular target within the RSV replication cycle.
Quantitative Data Summary
While specific EC50 (half-maximal effective concentration), IC50 (half-maximal inhibitory concentration), and CC50 (half-maximal cytotoxic concentration) values for this compound are not available in the public domain, experimental data indicates its effectiveness at concentrations between 5 and 20 µg/mL. In studies focused on the development of viral resistance, these concentrations were sufficient to exert selective pressure on RSV in cell culture.
| Parameter | Value | Virus | Cell Line | Notes |
| Effective Concentration | 5-20 µg/mL | Respiratory Syncytial Virus (RSV), long strain | Not specified in abstract | Concentrations used for the selection of this compound resistant viral isolates. |
| EC50 | Not Available | - | - | - |
| IC50 | Not Available | - | - | - |
| CC50 | Not Available | - | - | - |
Mechanism of Action
The antiviral activity of this compound is targeted at a late stage of the RSV replication cycle. It does not exert a direct virucidal effect on RSV particles. The primary mechanism of action is believed to be the interference with the intracellular processing of the RSV fusion (F) protein. This disruption leads to a loss of infectivity of the progeny virus. Evidence for this mechanism is supported by the significant decrease in the amount of RSV proteins released into the cell culture medium from treated cells.
Resistance Profile
RSV isolates resistant to this compound have been selected through continuous culture in the presence of the compound. Sequencing of these resistant isolates revealed a consistent mutation in the F gene. This mutation results in an amino acid substitution from asparagine to tyrosine at position 276 of the F1 protein. The emergence of resistance specifically linked to the F protein strongly supports the hypothesis that it is the primary target of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the antiviral activity of this compound.
Time-of-Addition Assay
This assay is crucial for determining the specific stage of the viral replication cycle that is inhibited by an antiviral compound.
Objective: To identify the window of antiviral activity of this compound during a single round of RSV replication.
Protocol:
-
Seed monolayers of a suitable host cell line (e.g., HeLa or Vero cells) in a multi-well plate and allow them to reach confluence.
-
Infect the cell monolayers with RSV at a high multiplicity of infection (MOI of 3) to ensure a synchronized infection.
-
Following the infection period (typically 1-2 hours), remove the viral inoculum and wash the cells to remove any unattached virus.
-
Add fresh culture medium containing this compound at its effective concentration to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 16 hours).
-
Include appropriate controls: a no-drug control (virus only) and a no-virus control (cells only).
-
Incubate the plates for a full replication cycle (e.g., 24-48 hours).
-
Assess the antiviral effect by a suitable method, such as a plaque reduction assay or by quantifying viral protein expression (e.g., Western blot). The time point at which the addition of the drug no longer inhibits viral replication indicates the latest stage at which the drug is effective. For this compound, it was found to be effective even when added up to 16 hours post-infection, indicating a late-stage inhibitory mechanism.
Western Blotting for Viral Protein Release
This technique is used to quantify the amount of viral proteins released from infected cells, providing insight into the effect of the compound on viral assembly and release.
Objective: To measure the effect of this compound on the release of RSV proteins from infected cells.
Protocol:
-
Infect host cell monolayers with RSV in the presence and absence of this compound.
-
At a late time point post-infection (e.g., 24 or 48 hours), collect the cell culture medium.
-
Clarify the medium by centrifugation to remove any detached cells or debris.
-
Concentrate the proteins in the supernatant, for example, by using centrifugal filter units.
-
Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a major RSV structural protein (e.g., the F or G protein).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a suitable substrate and imaging system. A significant reduction in the amount of detected RSV protein in the medium from this compound-treated cells indicates inhibition of viral protein release.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound, targeting the late-stage processing of the RSV fusion (F) protein.
Experimental Workflow for Time-of-Addition Assay
Caption: Workflow for the time-of-addition assay to pinpoint the stage of viral replication inhibited by this compound.
Signaling Pathways
The available research indicates that the primary mechanism of action for this compound is the direct interference with a viral protein, specifically the RSV fusion protein. At present, there is no evidence to suggest that this compound's antiviral activity is mediated through the modulation of specific host cell signaling pathways. The high selectivity of the compound for RSV further supports a virus-specific target rather than a general host cell pathway.
Conclusion
This compound is a selective inhibitor of Respiratory Syncytial Virus that acts late in the viral replication cycle by interfering with the processing of the viral fusion protein. This targeted mechanism, confirmed by resistance mutation studies, makes it a valuable lead compound for the development of novel anti-RSV therapeutics. Further studies are warranted to determine its precise quantitative efficacy (EC50) and cytotoxicity (CC50) to establish a therapeutic index.
Early-Stage Research on RD3-0028: A Potent and Selective Inhibitor of Respiratory Syncytial Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on RD3-0028, a novel benzodithiin compound demonstrating significant potential as a selective inhibitor of Respiratory Syncytial Virus (RSV) replication. The document synthesizes available preclinical data, details experimental methodologies, and visualizes the current understanding of the compound's mechanism of action.
Executive Summary
This compound has emerged as a potent and selective inhibitor of RSV, demonstrating superior in vitro activity compared to ribavirin, the current standard of care.[1][2] Research indicates that this compound acts at a late stage of the viral replication cycle by interfering with the intracellular processing of the RSV fusion (F) protein, a critical component for viral entry and syncytium formation.[3] In vivo studies in murine models have shown that aerosolized administration of this compound significantly reduces pulmonary viral titers and protects against lung tissue damage.[1][2] This compound exhibits high selectivity for RSV, with no observed activity against a panel of other common viruses.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Assay Method | Reference |
| EC₅₀ | 4.5 µM | Not Specified | MTT Assay | [1] |
| CC₅₀ | 271.0 µM | Not Specified | MTT Assay | [1] |
| Selectivity Index (CC₅₀/EC₅₀) | 60.2 | Not Specified | Calculated | [1] |
Table 2: In Vitro Efficacy of this compound Against Various RSV Strains
| RSV Strain | EC₅₀ (µM) | Assay Method | Reference |
| Multiple Strains | 4.5 - 11.0 | MTT Assay | [1] |
Table 3: In Vivo Efficacy of Aerosolized this compound in RSV-Infected Mice
| Treatment Group | Dosage | Administration Schedule | Pulmonary Viral Titer Reduction | Reference |
| This compound | 7 mg/mL | 2 hours, twice daily for 3 days | Significant reduction | [1][2] |
| This compound | 2.5 mg/mL | 2 hours, twice daily for 3 days | ~65% | [2] |
| Ribavirin | 60 mg/mL | Not Specified | ~60.8% | [2] |
Mechanism of Action
This compound specifically targets a late stage of the RSV replication cycle.[3] Evidence suggests that its primary mechanism involves the inhibition of the intracellular processing of the RSV fusion (F) protein.[3] This interference ultimately leads to a loss of viral infectivity.[3] Western blot analysis has confirmed that this compound significantly decreases the amount of RSV proteins released into the cell culture medium.[3] Genetic sequencing of this compound-resistant RSV isolates revealed mutations in the F gene, specifically the conversion of asparagine 276 to tyrosine in the F1 protein, further supporting the F protein as the target.[3]
Caption: Proposed mechanism of action for this compound in the RSV replication cycle.
Experimental Protocols
In Vitro Antiviral and Cytotoxicity Assays (MTT Method)
The antiviral activity and cytotoxicity of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[1]
Protocol:
-
Cell monolayers are prepared in 96-well plates.
-
Cells are infected with RSV at a specified multiplicity of infection (MOI).
-
Serial dilutions of this compound are added to the infected cells.
-
For cytotoxicity assessment, the same dilutions of this compound are added to uninfected cells.
-
Plates are incubated for a period sufficient for viral replication and/or compound-induced cytotoxicity to occur.
-
MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is read at a specific wavelength.
-
The 50% effective concentration (EC₅₀) is calculated as the concentration of this compound that reduces the virus-induced cytopathic effect by 50%.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of this compound that reduces the viability of uninfected cells by 50%.
Caption: Workflow for the in vitro MTT assay to determine EC₅₀ and CC₅₀.
In Vivo Efficacy in a Murine Model
The in vivo efficacy of this compound was evaluated in an RSV-infected mouse model.[1][2]
Protocol:
-
Mice are immunosuppressed with cyclophosphamide (B585) (CYP) to ensure robust viral replication.[2]
-
Mice are inoculated intranasally with RSV.[2]
-
This compound is administered via aerosol using a head-exposure system.[1][2] A solution of this compound (e.g., 7 mg/mL) is aerosolized, and the animals are exposed for a specified duration (e.g., 2 hours), twice daily for a set number of days (e.g., 3 days).[1][2]
-
On a predetermined day post-infection (e.g., day 4), the mice are euthanized, and their lungs are harvested for virus quantification.[1][2]
-
Lung homogenates are prepared, and viral titers are determined using a plaque assay or other quantitative viral load assays.
-
The reduction in pulmonary viral titers in the this compound-treated group is compared to that in an untreated or vehicle-treated control group.[2]
-
Lung tissues may also be collected for histopathological analysis to assess tissue damage and inflammatory infiltrates.[1][2]
Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse model.
Time-of-Addition Experiment
To determine the stage of the viral replication cycle inhibited by this compound, a time-of-addition experiment was performed.[3]
Protocol:
-
Cell monolayers are infected with RSV at a high multiplicity of infection (MOI of 3).[3]
-
This compound is added at various time points post-infection (e.g., up to 16 hours).[3]
-
The formation of syncytia, a hallmark of RSV infection, is observed and quantified.
-
The ability of this compound to inhibit syncytium formation even when added late in the infection cycle indicates its action at a late stage of viral replication.[3]
Selectivity
This compound has demonstrated a high degree of selectivity for RSV. In preclinical studies, the compound showed no antiviral activity against influenza A virus, measles virus, herpes simplex virus type 1 or 2, or human cytomegalovirus.[2][3]
Conclusion and Future Directions
The early-stage research on this compound has established it as a promising and selective inhibitor of RSV replication with a favorable in vitro and in vivo profile. Its unique mechanism of action, targeting the late-stage processing of the viral fusion protein, distinguishes it from many other antiviral agents. Further research is warranted to fully elucidate the molecular interactions between this compound and the RSV F protein. Additional preclinical studies, including pharmacokinetic and toxicology assessments, will be crucial for advancing this compound towards clinical development for the treatment of RSV infections. The potent activity and high selectivity of this compound make it a compelling candidate for further investigation in the fight against this significant respiratory pathogen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of this compound Aerosol Treatment against Respiratory Syncytial Virus Infection in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of selective inhibition of respiratory syncytial virus by a benzodithiin compound (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to RD3-0028: A Potent Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
RD3-0028, identified as 1,4-Dihydro-2,3-benzodithiin, is a small molecule that has demonstrated significant and selective antiviral activity against the Respiratory Syncytial Virus (RSV). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and biological evaluation are presented to facilitate further research and development. The mechanism of action, involving the inhibition of the RSV fusion (F) protein, is discussed, and a corresponding signaling pathway is visualized. This document aims to serve as a core resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Chemical Structure and Properties
This compound is a heterocyclic compound with the systematic name 1,4-Dihydro-2,3-benzodithiin. Its core structure consists of a benzene (B151609) ring fused to a dihydrodithiin ring.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈S₂ | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| CAS Number | 3886-39-3 | [2] |
| Appearance | Not explicitly reported, likely a solid or oil | |
| Solubility | Soluble in 10% Dimethyl Sulfoxide (DMSO) with 1% Tween 80 in saline | [3] |
| Stability | Data not available |
Biological Activity
This compound is a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication. It has shown superior in vitro efficacy compared to ribavirin, a commonly used antiviral agent.[1][3]
Antiviral Activity
| Parameter | Value | Cell Line | Virus Strain(s) | Reference(s) |
| EC₅₀ | 4.5 µM | Not Specified | RSV (various strains) | [1][2] |
| Selectivity | No activity against influenza A virus, measles virus, herpes simplex virus types 1 and 2, or human cytomegalovirus | Not Specified | Various | [3][4] |
Cytotoxicity
| Parameter | Value | Cell Line | Reference(s) |
| CC₅₀ | 271.0 µM | Not Specified | [2] |
Mechanism of Action
The antiviral activity of this compound is attributed to its ability to interfere with the replication cycle of RSV, specifically targeting the viral fusion (F) protein.[3][4] The F protein is crucial for the entry of the virus into host cells by mediating the fusion of the viral envelope with the cell membrane.
Evidence suggests that this compound acts at a late stage of the RSV replication cycle.[4] It appears to inhibit the intracellular processing of the F protein, which is a necessary step for the formation of infectious viral particles.[3][4] This inhibition ultimately leads to a significant reduction in the release of progeny virions.[4]
Signaling Pathway of RSV Fusion and Inhibition by this compound
Caption: Proposed mechanism of this compound action on the RSV fusion pathway.
Experimental Protocols
Synthesis of 1,4-Dihydro-2,3-benzodithiin (this compound)
While a specific detailed protocol for the synthesis of this compound was not found in the searched literature, a general method for the synthesis of 1,4-dihydro-2,3-benzodithiins can be inferred from related syntheses. A plausible route involves the reaction of an appropriate ortho-disubstituted benzene derivative with a source of the two sulfur atoms. A potential precursor is α,α'-dibromo-o-xylene, which could be reacted with a sulfur nucleophile like sodium sulfide.
General Workflow for Synthesis and Purification:
Caption: A general workflow for the synthesis and purification of this compound.
In Vitro Antiviral Activity Assay (MTT Method)
The 50% effective concentration (EC₅₀) of this compound against RSV can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., HEp-2) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Infect the cells with a known titer of RSV. Immediately after infection, add the different concentrations of this compound to the respective wells. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC₅₀ is the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect.
Cytotoxicity Assay (MTT Method)
The 50% cytotoxic concentration (CC₅₀) of this compound can also be determined using the MTT assay.
Protocol:
-
Cell Seeding: Seed the host cell line in a 96-well plate as described above.
-
Compound Treatment: Add serial dilutions of this compound to the wells containing uninfected cells. Include a vehicle control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Assay: Perform the MTT assay as described in steps 5-7 of the antiviral activity protocol.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC₅₀ is the concentration of the compound that reduces the viability of uninfected cells by 50%.
In Vivo Efficacy
In a mouse model of RSV infection, aerosol administration of this compound has been shown to be effective.[3] Immunosuppressed mice were infected with RSV and subsequently treated with aerosolized this compound. The treatment resulted in a significant reduction in pulmonary viral titers and an improvement in lung pathology compared to untreated controls.[3] Notably, the minimal effective dose of this compound was found to be significantly lower than that of ribavirin.[3]
Conclusion
This compound (1,4-Dihydro-2,3-benzodithiin) is a promising antiviral compound with potent and selective activity against RSV. Its mechanism of action, targeting the viral F protein, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop effective therapies for RSV infections. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential.
References
- 1. 1,4-Benzodithiin | 255-50-5 | Benchchem [benchchem.com]
- 2. 美国GlpBio - this compound | Cas# 3886-39-3 [glpbio.cn]
- 3. Mechanism of selective inhibition of respiratory syncytial virus by a benzodithiin compound (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Technical Guide: RD3-0028 (CAS 3886-39-3) - A Potent and Selective Inhibitor of Respiratory Syncytial Virus Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the research on RD3-0028 (CAS 3886-39-3), a novel benzodithiin compound identified as a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication. This document consolidates available data on its chemical properties, in vitro and in vivo efficacy, and mechanism of action. Detailed experimental methodologies are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a small molecule with the following characteristics:
| Property | Value | Reference |
| CAS Number | 3886-39-3 | |
| Molecular Formula | C₈H₈S₂ | |
| Molecular Weight | 168.28 g/mol | |
| Canonical SMILES | C12=CC=CC=C1CSSC2 | |
| Solubility | Soluble in DMSO |
In Vitro Antiviral Activity
This compound has demonstrated significant and selective antiviral activity against various strains of RSV.
Quantitative Data
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ (50% Effective Concentration) | 4.5 µM | Not explicitly stated, likely HEp-2 or A549 | MTT Assay | |
| CC₅₀ (50% Cytotoxic Concentration) | 271.0 µM | Not explicitly stated, likely HEp-2 or A549 | MTT Assay | |
| Selectivity Index (CC₅₀/EC₅₀) | 60.2 | - | - | |
| EC₅₀ against various RSV strains | 4.5 - 11.0 µM | Not explicitly stated | MTT Assay |
Specificity
This compound exhibits high selectivity for RSV. It does not show inhibitory activity against other common viruses, including:
-
Influenza A virus
-
Measles virus
-
Herpes simplex virus types 1 and 2
-
Human cytomegalovirus
Experimental Protocol: MTT Assay for Antiviral Activity
This protocol outlines the probable methodology used to determine the EC₅₀ and CC₅₀ of this compound.
Objective: To assess the antiviral efficacy and cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
Cell Line: Human epidermoid carcinoma (HEp-2) or human lung adenocarcinoma (A549) cells.
-
Virus: Respiratory Syncytial Virus (RSV), various strains.
-
Compound: this compound, dissolved in DMSO.
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Equipment: 96-well cell culture plates, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of infection. Incubate at 37°C in a 5% CO₂ atmosphere.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A corresponding dilution of DMSO should be used as a vehicle control.
-
Infection and Treatment:
-
For EC₅₀ determination, infect the cells with a predetermined multiplicity of infection (MOI) of RSV. After a viral adsorption period, remove the inoculum and add the medium containing the different concentrations of this compound.
-
For CC₅₀ determination, add the medium containing the different concentrations of this compound to uninfected cells.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 3-5 days).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control.
-
The EC₅₀ is the concentration of this compound that protects 50% of the cells from virus-induced death.
-
The CC₅₀ is the concentration of this compound that reduces the viability of uninfected cells by 50%.
-
In Vivo Efficacy
Studies in a murine model of RSV infection have demonstrated the in vivo therapeutic potential of this compound.
Quantitative Data
| Animal Model | RSV Strain | Treatment | Dosing Regimen | Outcome | Reference |
| BALB/c mice | Not explicitly stated | Aerosolized this compound | 7 mg/mL in reservoir, 2 hours, twice daily for 3 days | Significant reduction in pulmonary RSV titer |
Histopathological Findings
Aerosol administration of this compound protected the lungs of infected mice from tissue damage, as evidenced by the preservation of lung architecture and a reduction in pulmonary inflammatory infiltrates.
Experimental Protocol: In Vivo Antiviral Efficacy in Mice
This protocol provides a likely methodology for evaluating the in vivo efficacy of this compound.
Objective: To determine the effect of aerosolized this compound on RSV replication in the lungs of infected mice.
Materials:
-
Animals: 4-6 week old BALB/c mice.
-
Virus: A pathogenic strain of RSV.
-
Compound: this compound formulated for aerosol delivery.
-
Equipment: Animal inhalation exposure system (e.g., nose-only or whole-body chamber), nebulizer, equipment for lung tissue homogenization and plaque assay.
Procedure:
-
Infection: Anesthetize mice and intranasally inoculate with a defined plaque-forming unit (PFU) of RSV.
-
Treatment:
-
At a specified time post-infection (e.g., 24 hours), place the mice in the inhalation chamber.
-
Administer aerosolized this compound according to the specified dosing regimen (e.g., 7 mg/mL solution in the nebulizer reservoir, for 2 hours, twice daily for 3 days). A control group should receive an aerosol of the vehicle solution.
-
-
Endpoint Analysis:
-
At a predetermined time after the final treatment (e.g., 4 days post-infection), euthanize the mice.
-
Aseptically harvest the lungs.
-
-
Viral Titer Determination (Plaque Assay):
-
Homogenize the lung tissue in a known volume of culture medium.
-
Clarify the homogenate by centrifugation.
-
Perform serial dilutions of the lung homogenate supernatant.
-
Infect confluent monolayers of HEp-2 or A549 cells with the dilutions.
-
After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for several days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer as PFU per gram of lung tissue.
-
Mechanism of Action
Research indicates that this compound acts at a late stage of the RSV replication cycle by specifically targeting the viral fusion (F) protein.
Inhibition of F Protein Processing
The primary mechanism of action of this compound is the interference with the intracellular processing of the RSV F protein. The F protein is a class I fusion protein that is synthesized as an inactive precursor, F0. For the virus to become infectious, F0 must be cleaved by host cell proteases (furin-like proteases) at two sites to generate the F1 and F2 subunits, which remain linked by a disulfide bond. This cleavage is essential for the conformational changes that drive the fusion of the viral envelope with the host cell membrane.
Studies have shown that this compound targets the F1 subunit, with resistance mutations identified at asparagine 276. This suggests that this compound binds to or near this residue, thereby preventing the proper processing or conformational changes of the F protein, leading to the production of non-infectious viral particles.
No Direct Virucidal Effect or Impact on Host Signaling
Importantly, this compound does not exhibit direct virucidal activity, meaning it does not inactivate the virus particle itself. Furthermore, there is currently no evidence to suggest that this compound directly modulates host cell signaling pathways, such as the NF-κB or RIG-I pathways, which are typically involved in the innate immune response to viral infections. Its antiviral effect appears to be highly specific to the viral F protein.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound, inhibiting RSV F protein processing in the Golgi apparatus.
General Experimental Workflow for Antiviral Compound Evaluation
Caption: General workflow for the preclinical evaluation of an antiviral compound like this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of RSV infections. Its high potency, selectivity, and in vivo efficacy, coupled with a specific mechanism of action targeting the essential viral fusion protein, make it a strong candidate for further drug development. The detailed protocols and data presented in this guide are intended to support and accelerate future research in this area. Further studies should focus on optimizing the formulation for delivery, conducting more extensive preclinical safety and efficacy studies, and exploring its potential against a broader range of clinical RSV isolates.
Methodological & Application
Application Notes and Protocols: RD3-0028 for In Vitro Respiratory Syncytial Virus (RSV) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapeutics is a critical area of research. RD3-0028 is a benzodithiin compound identified as a potent and selective inhibitor of RSV replication.[1] These application notes provide detailed protocols for assessing the in vitro inhibitory activity of this compound against RSV.
Mechanism of Action: this compound specifically inhibits RSV replication and does not show activity against other viruses such as influenza A, measles, herpes simplex virus, or human cytomegalovirus.[1] Time-of-addition experiments indicate that its antiviral activity occurs at a late stage of the RSV replication cycle.[1] The proposed mechanism of action is the interference with the intracellular processing of the RSV fusion (F) protein, a critical component for viral entry and syncytium formation.[1] This interference leads to a loss of infectivity of the progeny virus.[1]
Quantitative Data Summary
The inhibitory activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the available quantitative data.
| Compound | Parameter | Value | Cell Line | Virus Strain(s) | Assay Method | Reference |
| This compound | EC50 | 4.5 µM | Not Specified | Not Specified | MTT Assay | [2] |
| This compound | EC50 Range | 4.5 - 11.0 µM | Not Specified | Various RSV Strains | MTT Assay | [2] |
| This compound | CC50 | 271.0 µM | Not Specified | Not Applicable | MTT Assay | [2] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral effect. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death.
Experimental Protocols
Herein are detailed protocols for three common in vitro assays to determine the anti-RSV activity of this compound: the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Assay, and a quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) based assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
HEp-2 or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and antibiotics
-
RSV stock (e.g., A2 or Long strain)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. A typical starting concentration for a dose-response curve would be around 100 µM, with 2-fold or 3-fold serial dilutions.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE in 3-5 days (e.g., MOI of 0.05-0.1).
-
Immediately after adding the virus, add the prepared dilutions of this compound to the respective wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the inhibitor.
Materials:
-
HEp-2 or Vero cells
-
DMEM with 2% FBS and antibiotics
-
RSV stock
-
This compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., DMEM containing 0.5% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of RSV to yield 50-100 plaques per well.
-
In separate tubes, mix the virus dilutions with equal volumes of this compound dilutions. Include a no-compound control.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with serum-free medium.
-
Inoculate the cells with the virus-compound mixtures and incubate for 2 hours at 37°C, rocking the plates every 30 minutes to ensure even distribution.
-
-
Overlay:
-
Remove the inoculum.
-
Overlay the cell monolayers with the overlay medium containing the corresponding concentrations of this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days until plaques are visible.
-
Plaque Visualization and Counting:
-
Remove the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-compound control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
-
Quantitative RT-PCR (qRT-PCR) Based Assay
This assay measures the reduction in viral RNA levels in infected cells treated with the inhibitor.
Materials:
-
HEp-2 or A549 cells
-
DMEM with 2% FBS and antibiotics
-
RSV stock
-
This compound
-
24-well or 48-well cell culture plates
-
RNA extraction kit
-
qRT-PCR master mix and primers/probe specific for an RSV gene (e.g., N or L gene)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect with RSV as described in the CPE assay protocol.
-
Treatment: Add serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
RNA Extraction:
-
Harvest the cells by trypsinization or lysis.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Perform one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the RSV genome.
-
Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to quantify the viral RNA copy number.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Determine the viral RNA copy number in each sample.
-
Calculate the percentage of inhibition of viral RNA synthesis for each concentration of this compound compared to the no-compound control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Proposed Signaling Pathway of RSV F Protein-Mediated Fusion and Inhibition
The following diagram illustrates the key steps of RSV entry mediated by the F protein and the proposed point of inhibition by this compound.
References
Application Notes and Protocols for Aerosol Delivery of RD3-0028 in Mouse Models
Disclaimer: As of the generation of this document, "RD3-0028" is a hypothetical compound designation, with no specific information available in the public domain. The following application notes and protocols are provided as a comprehensive, generalized template for the aerosol delivery of a therapeutic agent in mouse models. The experimental parameters and expected outcomes are representative and should be tailored to the specific characteristics of the actual compound under investigation.
Application Notes
Introduction
Pulmonary drug delivery via aerosolization is a non-invasive method that allows for the direct targeting of therapeutics to the lungs. This approach is particularly advantageous for the treatment of respiratory diseases, as it can enhance drug concentration at the site of action while minimizing systemic exposure and associated side effects.[1][2] This document provides detailed methodologies for the preclinical evaluation of a hypothetical therapeutic agent, this compound, administered by aerosol in various mouse models. The selection of an appropriate aerosol delivery technique is crucial for the translational success of preclinical studies.[3]
Key Considerations for Preclinical Aerosol Delivery in Mice
-
Animal Model Selection: The genetic background of the mouse strain can significantly influence the response to aerosolized therapeutics and gene delivery.[4] Commonly used strains for respiratory research include BALB/c and C57BL/6. The choice of model should align with the specific disease being studied.
-
Aerosol Delivery Method: The method of administration dictates the precision of dosing and the distribution of the aerosol within the respiratory tract.
-
Intratracheal (IT) Instillation: This direct administration technique ensures accurate and reproducible dosing to the deep lung.[5][6] It bypasses the nasal passages, which is advantageous as mice are obligate nose breathers.[3]
-
Nose-Only Inhalation: This method confines aerosol exposure to the animal's snout, which is more efficient than whole-body exposure.[1] However, the actual dose delivered to the lungs can be a small fraction of the nebulized amount.[1]
-
Oropharyngeal Aspiration: This technique involves the delivery of a liquid bolus to the pharynx, which is then aspirated into the lungs.[3][7]
-
-
Aerosol Generation and Particle Size: The device used for aerosolization determines the physical properties of the aerosol, which in turn affects its deposition profile in the lungs.
-
Nebulizers: Jet, ultrasonic, and vibrating mesh nebulizers are frequently used to generate liquid aerosols for preclinical studies.[8][9]
-
Microsprayer® Aerosolizer: This device is designed for direct intratracheal delivery, producing a fine mist that can penetrate the smaller airways.[3][10]
-
Particle Size: For optimal deposition in the deep lung regions of mice, aerosol droplets should ideally be in the 1-3 µm range.[11]
-
-
Anesthesia: The choice of anesthetic agent can alter breathing patterns and, consequently, the efficiency of aerosol delivery to the lungs.[7] For instance, some studies have shown that injectable anesthetics like ketamine/xylazine (B1663881) can lead to higher lung deposition during intranasal administration compared to inhaled anesthetics like isoflurane.[7]
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, this compound is hypothesized to be a potent and selective inhibitor of "Pulmonary Fibrosis Kinase 1" (PFK1). PFK1 is a fictitious serine/threonine kinase that is a critical downstream effector in the pro-fibrotic signaling cascade initiated by growth factors such as TGF-β. Upon activation, PFK1 phosphorylates and activates transcription factors that drive the expression of genes involved in fibroblast proliferation and the deposition of extracellular matrix proteins, leading to the progression of pulmonary fibrosis. By inhibiting PFK1, this compound is expected to ameliorate the fibrotic remodeling of the lung tissue.
Quantitative Data
Table 1: Physicochemical Properties of Aerosolized this compound
| Parameter | Value | Method of Analysis |
| Mass Median Aerodynamic Diameter (MMAD) | 2.5 ± 0.3 µm | Cascade Impaction |
| Geometric Standard Deviation (GSD) | 1.8 ± 0.2 | Cascade Impaction |
| Nebulizer Output Rate | 0.25 ± 0.05 mL/min | Gravimetric Analysis |
| This compound Concentration in Nebulizer | 10 mg/mL | HPLC-UV |
| Stability after Nebulization | >98% | HPLC-UV |
Table 2: Biodistribution of this compound in a Mouse Model of Pulmonary Fibrosis (24h post-administration)
| Organ | Concentration (µg/g tissue) - Intratracheal | Concentration (µg/g tissue) - Nose-Only |
| Lungs | 15.2 ± 3.1 | 5.8 ± 1.5 |
| Liver | 1.1 ± 0.4 | 2.5 ± 0.7 |
| Spleen | 0.5 ± 0.1 | 1.2 ± 0.3 |
| Kidneys | 0.8 ± 0.2 | 1.9 ± 0.5 |
| Blood | 0.2 ± 0.05 | 0.9 ± 0.2 |
Table 3: Efficacy of Aerosolized this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Lung Collagen Content (µ g/lung ) | Ashcroft Fibrosis Score |
| Vehicle Control (Saline) | 550 ± 75 | 6.5 ± 1.2 |
| This compound (1 mg/kg, Intratracheal) | 250 ± 50 | 2.5 ± 0.8 |
| This compound (5 mg/kg, Nose-Only) | 350 ± 60 | 4.0 ± 1.0 |
| Positive Control (Nintedanib) | 275 ± 55 | 2.8 ± 0.7 |
Experimental Protocols
Protocol 1: Preparation of this compound for Aerosolization
-
Reconstitution: Prepare a 10 mg/mL stock solution of this compound in sterile, pyrogen-free saline.
-
Solubilization: Ensure complete dissolution of the compound by gentle vortexing or sonication if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.
-
Storage: Use the prepared solution immediately or store at 4°C for no longer than 24 hours, protected from light.
Protocol 2: Aerosol Delivery via Intratracheal Instillation using a Microsprayer®
-
Animal Preparation: Anesthetize the mouse using a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) administered via intraperitoneal injection.
-
Positioning: Place the anesthetized mouse in a supine position on an intubation platform.
-
Intubation: Gently pull the tongue to one side to visualize the epiglottis and the tracheal opening.
-
Administration: Insert the tip of the Microsprayer® Aerosolizer (e.g., Penn-Century, Inc.) into the trachea.
-
Delivery: Administer a 50 µL bolus of the this compound solution, which will be aerosolized directly into the lungs.
-
Recovery: Remove the Microsprayer® and monitor the animal until it has fully recovered from anesthesia. Place the animal in a warm cage to prevent hypothermia.
Protocol 3: Aerosol Delivery via Nose-Only Inhalation
-
System Setup: Assemble the nose-only inhalation chamber according to the manufacturer's instructions.
-
Aerosol Generation: Fill the reservoir of a jet nebulizer (e.g., Collison nebulizer) with the 10 mg/mL this compound solution.
-
Animal Loading: Place the mice in the restraining tubes of the nose-only exposure system.
-
Exposure: Connect the nebulizer to the exposure chamber and generate the aerosol for a predetermined duration (e.g., 30 minutes).
-
Monitoring: Monitor the animals throughout the exposure period for any signs of distress.
-
Post-Exposure: After the exposure is complete, turn off the nebulizer and allow the chamber to clear before removing the animals.
-
Recovery: Return the mice to their home cages and monitor their recovery.
Visualizations
Caption: Hypothetical signaling pathway of this compound in fibroblasts.
Caption: Experimental workflow for intratracheal aerosol delivery.
References
- 1. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. Aerosol gene delivery to the murine lung is mouse strain dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of Therapeutics to the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delivery of Therapeutics to the Lung | Springer Nature Experiments [experiments.springernature.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Generation and Characterization of Aerosolized Agents - Overcoming Challenges to Develop Countermeasures Against Aerosolized Bioterrorism Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of RD3-0028
Data Not Available: Comprehensive in vivo efficacy studies for a compound designated "RD3-0028" are not publicly available at this time. Searches of scientific literature and clinical trial databases did not yield specific results for a therapeutic agent with this identifier.
The information necessary to generate detailed application notes, protocols, and data summaries for this compound, including its mechanism of action, target indications, and preclinical or clinical trial data, is not present in the public domain.
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in publications or that it is a new molecular entity pending intellectual property protection and subsequent scientific dissemination.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a proprietary molecule or to monitor scientific conferences and peer-reviewed journals for any future disclosures related to this compound.
Without specific data on the compound and its biological effects, the creation of accurate and reliable application notes, experimental protocols, and signaling pathway diagrams is not feasible. Further updates will be provided as information becomes publicly accessible.
Application Notes and Protocols: Titration of RD3-0028 for Optimal Antiviral Effect against Respiratory Syncytial Virus (RSV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
RD3-0028 is a benzodithiin compound identified as a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication.[1] Understanding the optimal concentration of this compound is critical for maximizing its antiviral efficacy while minimizing potential cytotoxicity. This document provides detailed protocols for the titration of this compound to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), thereby establishing its selectivity index (SI).
This compound specifically targets the late stage of the RSV replication cycle, interfering with the intracellular processing of the viral fusion (F) protein.[1] This interference prevents the formation of infectious viral progeny. Notably, this compound does not exhibit activity against other viruses such as influenza A, measles, herpes simplex virus, or human cytomegalovirus, highlighting its specificity for RSV.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound's antiviral activity and cytotoxicity.
Table 1: Antiviral Activity of this compound against various RSV strains
| RSV Strain | EC50 (µM) |
| RSV Long | 4.5 |
| Other RSV strains | 4.5 - 11.0 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data derived from MTT method.[2]
Table 2: Cytotoxicity and Selectivity Index of this compound
| Assay | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MTT | Not Specified | 271.0 | >60 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: RSV Replication Cycle and the Target of this compound.
Caption: General workflow for determining the antiviral activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., HEp-2 or Vero cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial two-fold dilutions of this compound in culture medium, starting from a high concentration (e.g., 500 µM). Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent host cell monolayers (e.g., HEp-2 or Vero cells) in 24-well plates
-
RSV stock of known titer (PFU/mL)
-
This compound serial dilutions in culture medium
-
Overlay medium (e.g., culture medium containing 0.5% methylcellulose (B11928114) or agarose)
-
Fixative solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the culture medium from the confluent cell monolayers.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cell monolayers with PBS.
-
Add 1 mL of overlay medium containing the different concentrations of this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques are formed in the virus control wells.
-
Fix the cells by adding the fixative solution and incubating for at least 20 minutes.
-
Remove the overlay and the fixative, and stain the cell monolayers with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Host cells in 24-well or 48-well plates
-
RSV stock
-
This compound serial dilutions in culture medium
-
Equipment for virus titration (e.g., for plaque assay or TCID50 assay)
Procedure:
-
Seed host cells and allow them to reach confluence.
-
Infect the cells with RSV at a specific MOI (e.g., 0.1 or 1).
-
After viral adsorption, remove the inoculum, wash the cells, and add culture medium containing serial dilutions of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 48-72 hours).
-
Harvest the supernatant from each well. The supernatant contains the progeny virus.
-
Perform a virus titration assay (e.g., plaque assay or TCID50 assay) on the harvested supernatants to determine the viral titer in each sample.
-
Calculate the reduction in viral titer for each compound concentration compared to the virus control.
-
Determine the EC50 value based on the concentration of this compound that causes a 50% reduction in the virus yield.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to accurately determine the optimal antiviral concentration of this compound against RSV. By systematically performing cytotoxicity and antiviral assays, the therapeutic window of this promising compound can be precisely defined, facilitating further preclinical and clinical development. The high selectivity index of this compound suggests a favorable safety profile, making it a strong candidate for anti-RSV therapy.
References
Application Notes and Protocols for Studying the Respiratory Syncytial Virus (RSV) Replication Cycle with RD3-0028
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical public health priority. RD3-0028 is a potent and selective small molecule inhibitor of RSV replication.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate the RSV replication cycle, with a focus on its mechanism of action targeting the viral fusion (F) protein.
Mechanism of Action
This compound acts as a specific inhibitor of RSV replication, showing no activity against other viruses such as influenza A, measles, herpes simplex virus, or human cytomegalovirus.[2] Time-of-addition experiments have indicated that this compound is effective in the late stages of the RSV replication cycle.[2] The compound interferes with the intracellular processing of the RSV fusion (F) protein, a critical step for the production of infectious progeny virions.[2] This interference leads to a significant reduction in the amount of viral proteins released from infected cells.[2]
The RSV F protein is synthesized as an inactive precursor, F0, which must be cleaved by cellular furin or furin-like proteases at two sites to become fusion-competent. This cleavage results in the F1 and F2 subunits and the release of a small peptide, p27. This processing is essential for the virus to mediate fusion between the viral and host cell membranes, allowing for viral entry and cell-to-cell spread (syncytium formation). This compound's interference with this process disrupts the viral life cycle.
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been quantified against various RSV strains and in different cell lines.
| Parameter | Value | Virus Strain(s) | Cell Line | Method | Reference |
| EC50 | 4.5 µM | RSV (unspecified) | Not specified | Not specified | [1][2] |
| EC50 Range | 4.5 - 11.0 µM | Various RSV strains | Not specified | MTT Assay | [1] |
| CC50 | 271.0 µM | Not applicable | Not specified | MTT Assay | [1] |
| Selectivity Index (SI) | >60 (Calculated) | Not applicable | Not specified | CC50/EC50 | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effect of this compound on the RSV replication cycle.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Materials:
-
HEp-2 or Vero cells
-
RSV stock (e.g., A2 or Long strain)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Methylcellulose (B11928114) overlay medium (e.g., 1.5% methylcellulose in 2X MEM with 4% FBS)
-
Formalin (10% neutral buffered)
-
Crystal Violet staining solution (0.1% in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEp-2 or Vero cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Virus Infection: Aspirate the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS). Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
Compound Treatment: Immediately after infection, add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 hours to allow for viral adsorption.
-
Overlay: After the incubation period, aspirate the inoculum and overlay the cell monolayer with methylcellulose overlay medium containing the corresponding concentrations of this compound.
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization:
-
Aspirate the methylcellulose overlay.
-
Fix the cells with 10% neutral buffered formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Western Blot Analysis of RSV Protein Expression
This protocol allows for the detection and quantification of specific RSV proteins in infected cell lysates, providing insight into the effect of this compound on viral protein synthesis and processing.
Materials:
-
HEp-2 cells
-
RSV stock
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RSV F, anti-RSV G, anti-RSV N)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Infection: Seed HEp-2 cells in 6-well plates and grow to 80-90% confluency. Infect the cells with RSV at a multiplicity of infection (MOI) of 1-3.
-
Compound Treatment: Treat the infected cells with various concentrations of this compound. Include appropriate controls.
-
Cell Lysis: At 24-48 hours post-infection, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RSV F) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the expression levels of specific RSV proteins.
Immunofluorescence Assay for Viral Protein Localization
This assay visualizes the localization of viral proteins within infected cells and can be used to observe the effects of this compound on protein trafficking and syncytium formation.
Materials:
-
HEp-2 cells grown on coverslips in 24-well plates
-
RSV stock
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-RSV F)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture, Infection, and Treatment: Follow steps 1 and 2 from the Western Blot protocol, using cells grown on coverslips.
-
Fixation and Permeabilization:
-
At 24 hours post-infection, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if detecting intracellular proteins).
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.
-
Analysis: Observe changes in the intensity and localization of the fluorescent signal for the viral protein in the presence of this compound. Assess the extent of syncytium formation in treated versus untreated cells.
Visualizations
RSV Replication Cycle and the Point of Inhibition by this compound
Caption: The inhibitory effect of this compound on the RSV replication cycle.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing the antiviral activity of this compound.
Signaling Pathway of RSV F Protein Processing and Inhibition
Caption: Inhibition of RSV F protein processing by this compound.
References
Application Notes and Protocols for RD3-0028 (Hypothetical STAT3 Inhibitor)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RD3-0028 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Persistent activation of the STAT3 signaling pathway is implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[1][2][3] this compound provides a valuable tool for researchers investigating the role of STAT3 in these pathological processes. These application notes provide guidelines for the solubility and experimental use of this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₁N₅O₃ |
| Molecular Weight | 415.44 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% by HPLC |
| Storage | Store at -20°C. Protect from light. |
Solubility Data
The solubility of this compound was determined in various common laboratory solvents. For optimal results, it is recommended to prepare stock solutions in DMSO.
| Solvent | Solubility | Comments |
| DMSO | ≥ 50 mg/mL (≥ 120 mM) | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[4][5] |
| Ethanol (100%) | ~5 mg/mL (~12 mM) | Soluble, but at a lower concentration than DMSO.[6] |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | Insoluble | Dilution of DMSO stock into aqueous buffers is necessary for cell-based assays. See protocols below. |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the known mass of this compound. For example, to a 1 mg vial of this compound (MW = 415.44 g/mol ), add 240.7 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may assist in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Cell-Based Assay Protocol (e.g., Inhibition of STAT3 Phosphorylation)
Materials:
-
Cells expressing activated STAT3 (e.g., cancer cell lines with high IL-6 expression)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cytokine for stimulation (e.g., Interleukin-6, IL-6)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
Antibodies for Western Blotting (anti-p-STAT3, anti-STAT3, loading control)
Workflow:
Protocol:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
The following day, prepare serial dilutions of this compound from the 10 mM stock solution into complete culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 1-2 hours at 37°C.
-
Stimulate the cells by adding a cytokine like IL-6 to the medium at a pre-determined optimal concentration to induce STAT3 phosphorylation. A non-stimulated control should also be included.
-
Incubate for the optimal stimulation time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 to assess the inhibitory effect of this compound.
Signaling Pathway
This compound targets the STAT3 signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and differentiation.[1][3][7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in medium | Solubility limit exceeded in aqueous buffer. | Lower the final concentration of this compound. Ensure the DMSO concentration does not exceed 0.5%. Prepare fresh dilutions. |
| No inhibitory effect observed | Inactive compound. Incorrect concentration. | Use a fresh aliquot of this compound. Verify the dilution calculations. Confirm STAT3 activation in your cell model. |
| High background in Western Blot | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. |
| Cell toxicity observed in all wells | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.5%. Run a DMSO toxicity curve for your specific cell line. |
References
- 1. Editorial: The role of STAT3 signaling pathway in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The role and mechanism of JAK2/STAT3 signaling pathway regulated by m6A methyltransferase KIAA1429 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RD3-0028 Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antiviral activity of RD3-0028, a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication. The following sections outline suitable cell lines, experimental procedures for determining antiviral efficacy and cytotoxicity, and a summary of the compound's activity.
Introduction to this compound
This compound is a benzodithiin compound that has demonstrated significant inhibitory effects against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] Its mechanism of action is believed to involve the interference with the intracellular processing of the RSV fusion (F) protein, a critical step in the viral lifecycle for entry into host cells and the formation of syncytia.[1]
Recommended Cell Lines for this compound Antiviral Testing
The selection of an appropriate cell line is crucial for the accurate assessment of antiviral compounds. The following cell lines are highly susceptible to RSV infection and are recommended for testing the efficacy of this compound.
-
HeLa Cells: A human cervical adenocarcinoma cell line that is widely used for RSV research and has been specifically mentioned in the context of this compound studies.[1]
-
HEp-2 Cells: A human epidermoid carcinoma cell line known for its high susceptibility to RSV, resulting in prominent cytopathic effects (CPE), making it ideal for CPE-based assays.
-
A549 Cells: A human lung adenocarcinoma cell line that provides a relevant model for respiratory virus research.
-
Vero Cells: An African green monkey kidney epithelial cell line commonly used for plaque assays due to its inability to produce interferon, which allows for robust viral replication and clear plaque formation.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified and are summarized in the table below. This data is essential for determining the therapeutic index of the compound.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Target Virus |
| This compound | 4.5 | 271.0 | 60.2 | RSV |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. Data sourced from MedchemExpress.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to perform these assays in parallel to obtain a comprehensive profile of this compound's antiviral properties.
Cell Culture and Maintenance
-
Cell Lines: HeLa, HEp-2, A549, or Vero cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium with DMSO) and a "no cells" blank.
-
Incubate for 48-72 hours (the duration should match the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Antiviral Assay: Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production.
-
Materials:
-
6-well or 12-well cell culture plates
-
Confluent cell monolayers (Vero or HEp-2 cells are recommended)
-
RSV stock of known titer (PFU/mL)
-
This compound serial dilutions
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Procedure:
-
Seed cells in plates and grow to 90-100% confluency.
-
Prepare a virus dilution to yield 50-100 plaques per well.
-
Pre-incubate the virus dilution with an equal volume of the this compound serial dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cells and wash with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of this compound.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells with the fixing solution for 30 minutes.
-
Remove the overlay and stain the cells with the staining solution for 15-30 minutes.
-
Wash the plates with water, allow them to dry, and count the plaques.
-
Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
-
Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the inhibition of virus-induced cell death.
-
Materials:
-
96-well cell culture plates
-
HEp-2 or A549 cells
-
RSV stock
-
This compound serial dilutions
-
MTT solution or other cell viability reagents
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Remove the growth medium and add 50 µL of the diluted compound to each well.
-
Add 50 µL of a virus dilution that causes 90-100% CPE in 3-5 days. Include a "virus control" (cells + virus), "cell control" (cells only), and "compound toxicity control" (cells + compound).
-
Incubate for 3-5 days until CPE is maximal in the virus control wells.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Calculate the EC₅₀ value by plotting the percentage of protection from CPE against the compound concentration.
-
Visualizations
RSV Fusion Protein Processing and Inhibition by this compound
The RSV Fusion (F) protein is synthesized as an inactive precursor, F0. For the virus to become infectious, F0 must be cleaved by cellular proteases, such as furin, at two sites. This cleavage results in the release of a small glycopeptide (p27) and the formation of the active F1 and F2 subunits, which remain linked by disulfide bonds.[3] this compound is thought to inhibit RSV replication by interfering with this intracellular processing of the F protein.
General Experimental Workflow for Antiviral Testing
The following diagram illustrates a typical workflow for evaluating the antiviral activity and cytotoxicity of a compound like this compound.
References
Application of RD3-0028 in High-Throughput Screening for Novel STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation of the STAT3 signaling pathway is implicated in the pathogenesis of various diseases, particularly cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[1][2] RD3-0028 is a novel small molecule inhibitor designed to target the STAT3 signaling pathway. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize potent and selective STAT3 inhibitors.
Mechanism of Action
This compound is hypothesized to function as a direct inhibitor of STAT3, preventing its phosphorylation and subsequent dimerization, which are critical steps for its activation and nuclear translocation. By blocking these initial activation events, this compound effectively abrogates the downstream transcriptional activity of STAT3, leading to the suppression of target gene expression involved in tumor progression and inflammation.
High-Throughput Screening (HTS) Assays
A variety of HTS assays can be employed to identify and characterize novel STAT3 inhibitors using this compound as a reference compound. These assays are typically designed to be robust, scalable, and amenable to automation in 96-, 384-, or 1536-well plate formats.
Primary HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
A TR-FRET assay is a sensitive and homogeneous method ideal for primary screening of large compound libraries. This assay measures the inhibition of STAT3 phosphorylation.
Secondary HTS Assay: Cell-Based Reporter Gene Assay
A cell-based reporter gene assay provides a functional readout of STAT3 activity within a cellular context. This assay confirms the activity of hits from the primary screen and provides insights into cell permeability and off-target effects.
Data Presentation
The following tables summarize the quantitative data obtained from representative HTS assays using this compound as a control compound.
Table 1: TR-FRET Primary Screen Results for this compound
| Parameter | Value |
| IC50 | 15 nM |
| Hill Slope | -1.2 |
| Z'-factor | 0.85 |
| Signal-to-Background | 15 |
Table 2: Cell-Based Reporter Assay Results for this compound
| Parameter | Value |
| EC50 | 50 nM |
| Maximum Inhibition | 95% |
| Cell Viability (at EC50) | >98% |
Experimental Protocols
Protocol 1: TR-FRET Assay for STAT3 Phosphorylation
Objective: To measure the in vitro inhibition of STAT3 phosphorylation by test compounds.
Materials:
-
Recombinant human STAT3 protein
-
Recombinant human JAK2 kinase
-
ATP
-
Anti-phospho-STAT3 (pY705) antibody labeled with a suitable acceptor fluorophore
-
Anti-STAT3 antibody labeled with a suitable donor fluorophore
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume assay plates
-
Test compounds and this compound (positive control) dissolved in DMSO
Procedure:
-
Prepare a serial dilution of test compounds and this compound in DMSO.
-
Add 50 nL of each compound dilution to the assay plate.
-
Add 5 µL of a solution containing STAT3 protein and JAK2 kinase in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a solution containing the TR-FRET antibody pair to stop the reaction and initiate detection.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
Protocol 2: Cell-Based STAT3 Reporter Gene Assay
Objective: To measure the inhibition of STAT3-mediated gene transcription in a cellular environment.
Materials:
-
A suitable human cell line (e.g., HeLa, A549) stably transfected with a STAT3-responsive reporter construct (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Oncostatin M (OSM) or Interleukin-6 (IL-6) to stimulate the STAT3 pathway.
-
Luciferase assay reagent.
-
384-well clear-bottom white assay plates.
-
Test compounds and this compound dissolved in DMSO.
Procedure:
-
Seed the reporter cell line into 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Add 50 nL of serially diluted test compounds or this compound to the cells.
-
Incubate for 1 hour at 37°C.
-
Add a pre-determined concentration of OSM or IL-6 to stimulate the STAT3 pathway.
-
Incubate for 6 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
Visualizations
Signaling Pathway Diagram
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical high-throughput screening workflow for identifying STAT3 inhibitors.
References
- 1. Editorial: The role of STAT3 signaling pathway in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RD3-0028 in Generating RSV-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
RD3-0028, a benzodithiin compound, is a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication.[1][2] Its specific mode of action targets the late stages of the viral replication cycle, offering a valuable tool for studying RSV fusion protein function and for the generation of RSV strains with specific resistance mutations.[1] These resistant strains are instrumental in understanding the nuances of RSV infectivity and in the development of novel antiviral strategies. Unlike broad-spectrum antivirals, this compound's activity is specific to RSV, showing no significant effect against other viruses such as influenza A, measles, herpes simplex virus, or cytomegalovirus.[1][3]
Mechanism of Action
This compound inhibits RSV replication by interfering with the intracellular processing of the viral fusion (F) protein or a subsequent step, which ultimately leads to a loss of infectivity. This is supported by evidence showing that the compound significantly reduces the amount of RSV proteins released into the cell culture medium. Time-of-addition experiments have demonstrated that this compound is effective even when added up to 16 hours after initial infection, indicating its action on the later stages of the viral life cycle. The compound does not have a direct virucidal effect on the RSV virion itself.
A key mutation associated with resistance to this compound has been identified in the F protein gene, specifically a conversion of asparagine to tyrosine at position 276 in the F1 subunit. This highlights the direct interaction or functional interference of this compound with the RSV fusion protein.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Respiratory Syncytial Virus
| Parameter | Value | Virus Strain(s) | Cell Line | Reference |
| EC₅₀ | 4.5 µM | Not specified | Not specified | |
| CC₅₀ | 271.0 µM | Not applicable | Not specified | |
| EC₅₀ Range | 4.5 - 11.0 µM | Various RSV strains | Not specified |
Table 2: In Vivo Efficacy of this compound Aerosol Treatment in Immunosuppressed Mice
| This compound Concentration (in aerosol) | Reduction in Pulmonary Virus Titer | Significance | Reference |
| 0.625 to 7 mg/ml | Significant | P < 0.05 | |
| 2.5 mg/ml | ~65% | Significant | |
| 7 mg/ml | ~65% | Significant | |
| 10 mg/ml | 40.3% | Not significant (P = 0.089) |
Experimental Protocols
Protocol 1: Generation of this compound Resistant RSV Strains
This protocol outlines the methodology for selecting for and isolating RSV strains that are resistant to this compound.
Materials:
-
HeLa or other susceptible cell lines
-
Respiratory Syncytial Virus (e.g., Long strain)
-
This compound
-
Cell culture medium (e.g., Eagle's minimal essential medium with 2% fetal bovine serum)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Preparation: Seed HeLa cells into 96-well microplates and allow them to form a monolayer.
-
Viral Infection: Infect the cell monolayers with the RSV long strain at a suitable multiplicity of infection (MOI).
-
Drug Application: Following infection, add cell culture medium containing varying concentrations of this compound (e.g., starting from a sub-inhibitory concentration and gradually increasing in subsequent passages). A suggested starting range is 5-20 µg/ml.
-
Incubation and Observation: Incubate the plates at 37°C in a 5% CO₂ incubator. Monitor the cells daily for the development of cytopathic effects (CPE), such as syncytium formation.
-
Virus Harvesting and Passaging: When CPE is observed in the presence of this compound, harvest the virus from these wells. This can be done by freeze-thawing the cells to release the virus.
-
Serial Passaging: Use the harvested virus to infect fresh cell monolayers, again in the presence of this compound. Repeat this passaging process multiple times. With each passage, the concentration of this compound can be maintained or gradually increased to select for more resistant viral populations.
-
Isolation of Resistant Virus: After several passages, the resulting viral population should exhibit significantly reduced sensitivity to this compound. Isolate individual viral clones through plaque purification in the presence of the selective pressure of this compound.
-
Confirmation of Resistance: Determine the EC₅₀ of the isolated viral clones against this compound and compare it to the wild-type virus. A significant increase in the EC₅₀ (e.g., >80-fold) confirms resistance.
-
Genetic Analysis: Sequence the F gene of the resistant viral isolates to identify mutations, such as the N276Y substitution in the F1 protein, which are associated with resistance.
Visualizations
Caption: Mechanism of this compound action on the RSV replication cycle.
References
- 1. Mechanism of selective inhibition of respiratory syncytial virus by a benzodithiin compound (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of this compound Aerosol Treatment against Respiratory Syncytial Virus Infection in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming RD3-0028 Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the selective RSV replication inhibitor, RD3-0028, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound. How should I prepare a stock solution?
A1: The initial approach to solubilizing this compound should be systematic. We recommend starting with a high-purity polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[1][2][3] DMSO is a powerful solvent for many organic molecules and is a common choice for preparing high-concentration stock solutions for in vitro assays.[1][3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What is happening and how can I fix this?
A2: This common issue is known as "precipitation upon dilution." It occurs because the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. The organic solvent from your stock solution becomes too diluted to keep the compound dissolved.
Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Increase the Volume of the Final Solution: By increasing the total volume of your aqueous solution while keeping the amount of this compound constant, you lower the final concentration.
-
Use a Co-solvent: Adding a small, biologically compatible amount of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous medium can improve the solubility of hydrophobic compounds.
-
Employ a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of your compound in aqueous solutions.
Q3: Can the pH of my buffer affect the solubility of this compound?
Q4: How should I store my this compound stock solution?
A4: According to the supplier, this compound powder is stable for up to 3 years when stored at -20°C.[4] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 1 year.[4] It is best practice to prepare small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
If you are experiencing inconsistent results or observing precipitation in your experiments with this compound, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for this compound Solubility
References
RD3-0028 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of RD3-0028. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to 3 years.
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be stored at -80°C. When stored properly at this temperature, the solution is expected to be stable for up to 1 year. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What solvents can I use to dissolve this compound?
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in this compound Solution
Possible Cause 1: Low Temperature During Handling Solutions of this compound in DMSO may exhibit precipitation or cloudiness at room temperature or lower.
Solution: Gently warm the solution to 37°C and vortex or sonicate until the solution becomes clear. Always ensure the solution is fully dissolved before use in experiments.
Possible Cause 2: Exceeded Solubility Limit The concentration of this compound in your solution may have exceeded its solubility limit in the chosen solvent.
Solution: Attempt to dilute the solution with additional solvent to a concentration known to be stable. Refer to experimental protocols for recommended concentration ranges.
Possible Cause 3: Improper Storage Repeated freeze-thaw cycles or storage at temperatures warmer than -80°C can lead to compound degradation and precipitation.
Solution: Prepare fresh solutions from solid this compound. When preparing new stock solutions, aliquot them into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Compound Degradation Improper storage or handling of this compound can lead to its degradation, resulting in reduced potency and inconsistent experimental outcomes.
Solution: Ensure that both solid compound and solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions). Use freshly prepared solutions for critical experiments.
Possible Cause 2: Incomplete Dissolution If this compound is not fully dissolved, the actual concentration in your experiment will be lower than calculated, leading to variability.
Solution: Visually inspect your solution to ensure there are no visible particulates. If necessary, gently warm and vortex the solution to ensure complete dissolution before each use.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Troubleshooting guide for precipitation in this compound solutions.
Technical Support Center: Investigating Potential Off-Target Effects of RD3-0028
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing potential off-target effects of the hypothetical small molecule RD3-0028 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its primary therapeutic target.[1][2][3] For a compound like this compound, which is presumed to be a targeted agent such as a kinase inhibitor, these effects are a significant concern. The structural similarity among protein families, like the ATP-binding pocket in kinases, makes it challenging to design completely specific inhibitors.[4] Off-target interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, which can compromise the development of a therapeutic agent.[1][2][4]
Q2: My cells treated with this compound show an unexpected phenotype. How do I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target effects is a critical step in compound validation. A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should ideally occur at lower concentrations of this compound than off-target effects.[4]
-
Use of Structurally Unrelated Inhibitors: Confirm the phenotype using a different inhibitor that targets the same primary protein but has a distinct chemical structure. If the phenotype persists, it is more likely to be an on-target effect.[4]
-
Genetic Knockdown/Knockout: The most definitive way to validate an on-target effect is to use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[5] If the phenotype is replicated by genetic knockdown/knockout, it is likely an on-target effect. Conversely, if this compound still produces the phenotype in cells lacking the target, it is acting through an off-target mechanism.
Q3: What are the initial steps to identify potential off-target interactions of this compound?
A3: A combination of computational and experimental approaches can be employed for the initial identification of off-target interactions:
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the structure of this compound and its similarity to ligands of known proteins.[1][2] These methods can help generate a list of candidate off-targets for experimental validation.
-
Kinase Profiling: Since many targeted drugs are kinase inhibitors, screening this compound against a large panel of recombinant kinases is a common and effective initial step.[6][7] This can provide a broad overview of the compound's selectivity.
-
Proteome-wide Screening: Techniques like proteome arrays can be used to assess the binding of this compound to a wide range of proteins, not just kinases.[8]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based viability assays with this compound.
-
Possible Cause: Off-target cytotoxicity.
-
Troubleshooting Steps:
-
Confirm with an Orthogonal Assay: Use a different viability assay that measures a distinct cellular parameter (e.g., if you are using an MTS assay, try a live/dead stain with imaging).
-
Perform a Dose-Response Curve: A steep dose-response curve may suggest a specific target, while a shallow curve might indicate more general toxicity.
-
Evaluate at Shorter Time Points: Off-target effects may manifest at later time points due to cumulative stress. Assess cell health at earlier time points to see if the primary target is engaged before widespread toxicity occurs.
-
Problem 2: this compound shows the expected biochemical activity (e.g., inhibits the target kinase in vitro) but fails to produce the expected cellular phenotype.
-
Possible Cause:
-
Poor cell permeability of this compound.
-
Rapid metabolism or efflux of the compound from the cells.
-
An off-target effect is antagonizing the on-target effect.
-
-
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or an in-cell kinase assay to confirm that this compound is binding to its intended target within the cell.
-
Perform a Kinase Profile Screen: A broad kinase screen can identify off-target kinases that may be part of a compensatory signaling pathway.[4] For example, inhibiting a target in one pathway might lead to the activation of a parallel pathway through an off-target interaction, masking the intended effect.
-
Phosphoproteomics Analysis: This technique can provide a global view of changes in protein phosphorylation in response to this compound treatment, revealing unexpected pathway modulation.[4][8]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Intended Target Kinase A | 98% | 15 |
| Off-Target Kinase X | 92% | 50 |
| Off-Target Kinase Y | 85% | 150 |
| Off-Target Kinase Z | 60% | 800 |
| 150 other kinases | <50% | >1000 |
This table illustrates that while this compound is potent against its intended target, it also inhibits other kinases at concentrations that might be relevant in a cellular context.[5]
Table 2: Cellular Potency of this compound in Wild-Type vs. Target Knockout Cells
| Cell Line | Genetic Background | Target Protein Expression | This compound EC50 (nM) |
| Cancer Line 1 | Wild-Type | Present | 100 |
| Cancer Line 1 | Target A Knockout | Absent | >10,000 |
| Cancer Line 2 | Wild-Type | Present | 150 |
| Cancer Line 2 | Target A Knockout | Absent | >10,000 |
This data strongly suggests that the cellular activity of this compound is dependent on the presence of its intended target, indicating an on-target effect.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol provides a general outline for assessing the selectivity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at a fixed concentration (e.g., 1 µM for a single-point screen) or across a dose range to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Initiate the kinase reaction. After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. For dose-response experiments, calculate the IC50 value for each inhibited kinase.[5]
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol outlines a general workflow for creating a target gene knockout cell line to test whether the efficacy of this compound is dependent on its intended target.[5]
-
sgRNA Design and Cloning: Design and synthesize two to three single-guide RNAs (sgRNAs) targeting the early exons of the gene for the intended target protein. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Clonal Selection and Expansion: Isolate and expand individual cell colonies.
-
Knockout Validation: Screen the expanded clones for the absence of the target protein by Western blot or qPCR. Sequence the genomic DNA of the target locus in knockout clones to confirm the presence of frameshift-inducing insertions or deletions.
-
Cellular Assay: Perform a cell viability or other functional assay with this compound on the validated knockout clones and the parental wild-type cell line. A significant shift in the EC50 value in the knockout cells compared to the wild-type cells indicates an on-target effect.[5]
Visualizations
Caption: Troubleshooting workflow for determining on-target vs. off-target effects.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: RD3-0028 Aerosol Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of RD3-0028 aerosol delivery in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the aerosolization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Aerosol Output | 1. Clogged nebulizer nozzle.[1] 2. Insufficient air pressure from the compressor.[1] 3. Kinked or loose tubing.[2] 4. Incorrect assembly of the nebulizer cup.[2] | 1. Disassemble and clean the nebulizer nozzle according to the manufacturer's instructions. Soaking in warm water can help dissolve crystallized medication.[1] 2. Ensure the compressor is functioning correctly and providing adequate air pressure. 3. Check that the tubing is securely connected to both the compressor and the nebulizer cup and is free of kinks. 4. Verify that all parts of the nebulizer cup are correctly and securely assembled. |
| Inconsistent Aerosol Particle Size | 1. Improper formulation (e.g., high viscosity or surface tension). 2. Fluctuations in compressor air pressure. 3. Suboptimal nebulizer design for the formulation. | 1. Optimize the formulation by adjusting viscosity and surface tension. Refer to the "Formulation and Nebulizer Parameter Effects on Particle Size" table below. 2. Ensure a stable and consistent air pressure from the compressor. 3. Consider testing different types of nebulizers (e.g., jet, mesh) to find the most suitable one for your this compound formulation. |
| Extended Treatment Time | 1. Low air pressure from the compressor. 2. Overfilling the nebulizer cup. | 1. Verify that the compressor is providing the recommended air pressure. 2. Ensure the correct volume of the this compound solution is added to the nebulizer cup, as specified in your experimental protocol. |
| Foaming of the Formulation | 1. High protein/peptide concentration in the formulation. 2. Excessive agitation during preparation. | 1. Consider adding a small amount of a biocompatible anti-foaming agent. 2. Gently mix the solution; avoid vigorous shaking or vortexing. |
| Low Cell Viability in In Vitro Studies | 1. Cytotoxicity of this compound at the tested concentration. 2. Aggregation of this compound during nebulization. 3. High shear stress from the nebulizer. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Add stabilizing excipients to the formulation to prevent aggregation. 3. If using a high-energy nebulizer, consider switching to a gentler method, such as a vibrating mesh nebulizer. |
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What are the key formulation parameters to consider for efficient aerosol delivery of this compound? A1: The most critical parameters are viscosity, surface tension, and pH of the formulation. Viscosity and surface tension can significantly impact the droplet size and the efficiency of atomization. The pH should be optimized for the stability of this compound.
-
Q2: What is the recommended solvent for preparing the this compound solution for nebulization? A2: Sterile, isotonic saline (0.9% sodium chloride) is the most commonly used and recommended diluent for nebulizer solutions. Using non-sterile water can lead to contamination and potential bronchoconstriction.
-
Q3: How can I prevent the aggregation of this compound, especially if it is a biologic? A3: Aggregation during nebulization can be a concern for biologics. Including stabilizing excipients such as sugars (e.g., trehalose), surfactants (e.g., polysorbates), or certain amino acids in the formulation can help prevent aggregation.
Aerosol Generation & Characterization
-
Q4: Which type of nebulizer is best for preclinical studies with this compound? A4: The choice of nebulizer (e.g., jet, ultrasonic, or vibrating mesh) depends on the nature of this compound and the experimental goals. Vibrating mesh nebulizers are often preferred for biologics as they generate aerosol with lower shear stress, reducing the risk of degradation.
-
Q5: What is the optimal particle size for deep lung delivery of this compound? A5: For deposition in the deep lung, a particle size of less than 5 µm is generally considered suitable.
-
Q6: How can I measure the particle size distribution of the generated aerosol? A6: Laser diffraction and cascade impaction are two common and reliable methods for measuring the particle size distribution of aerosols.
Experimental Procedures
-
Q7: What in vitro models are suitable for testing the efficacy of aerosolized this compound? A7: Various in vitro models can be used, ranging from 2-D cell monolayers to more complex 3-D multicellular spheroids and air-liquid interface (ALI) cultures. ALI cultures are particularly relevant as they mimic the physiological conditions of the lung epithelium.
-
Q8: How can I quantify the deposition of this compound in vivo? A8: In vivo quantification of aerosol deposition can be achieved using techniques like gammascintigraphy or by co-administering a tracer molecule that can be easily detected in tissue samples. Magnetic Particle Imaging (MPI) with a co-administered magnetic tracer is another emerging technique.
Data Presentation
Table 1: Formulation and Nebulizer Parameter Effects on Particle Size
| Formulation Parameter | Setting | Nebulizer Type | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) |
| Viscosity | Low (1 cP) | Jet | 3.5 | 1.8 |
| High (5 cP) | Jet | 5.2 | 2.1 | |
| Surface Tension | Low (30 mN/m) | Jet | 3.1 | 1.7 |
| High (72 mN/m) | Jet | 4.8 | 2.0 | |
| Nebulizer Type | Jet | - | 4.1 | 1.9 |
| Vibrating Mesh | - | 3.8 | 1.6 |
Table 2: In Vitro Deposition and Cell Viability
| Cell Model | Culture Condition | Deposition Efficiency (%) | Cell Viability (%) |
| A549 Monolayer | Submerged | 15.2 | 85.4 |
| A549 Monolayer | Air-Liquid Interface | 25.8 | 92.1 |
| Calu-3 | Air-Liquid Interface | 22.5 | 95.3 |
Experimental Protocols
Protocol 1: Measurement of Aerosol Particle Size by Laser Diffraction
-
Instrument Setup:
-
Power on the laser diffraction instrument (e.g., Malvern Spraytec) and allow it to warm up as per the manufacturer's guidelines.
-
Perform a background measurement with clean, filtered air to zero the detectors.
-
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration in a sterile, appropriate solvent (e.g., 0.9% saline).
-
Load the specified volume of the solution into the nebulizer cup.
-
-
Aerosol Generation and Measurement:
-
Position the nebulizer outlet at the specified distance from the laser beam, ensuring the aerosol plume will pass directly through the measurement zone.
-
Turn on the air compressor to the desired pressure to activate the nebulizer.
-
Begin data acquisition on the laser diffraction software.
-
Continue measurement for a predetermined duration to ensure a stable and representative reading.
-
-
Data Analysis:
-
Use the instrument's software to calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
Record the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
Perform at least three replicate measurements for each formulation.
-
Protocol 2: Assessment of In Vitro Cellular Viability after Aerosol Exposure
-
Cell Culture:
-
Culture pulmonary epithelial cells (e.g., A549 or Calu-3) on permeable supports until a confluent monolayer is formed.
-
For Air-Liquid Interface (ALI) cultures, switch to ALI conditions for the appropriate duration to allow for cellular differentiation.
-
-
Aerosol Exposure:
-
Place the cell culture plates in a specialized aerosol exposure chamber.
-
Generate the this compound aerosol using the desired nebulizer and direct the aerosol into the exposure chamber at a controlled flow rate.
-
Expose the cells for the predetermined duration. Include a control group exposed to the aerosolized vehicle without this compound.
-
-
Post-Exposure Incubation:
-
After exposure, return the cells to the incubator for a specified period (e.g., 24 hours) to allow for any cytotoxic effects to manifest.
-
-
Viability Assay:
-
Perform a standard cell viability assay, such as the MTT or PrestoBlue assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle-exposed control group.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound aerosol delivery.
Caption: Troubleshooting logic for low efficacy.
References
Technical Support Center: Addressing RD3-0028 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed at high concentrations of the investigational compound RD3-0028. Our goal is to help you understand, troubleshoot, and mitigate these cytotoxic effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at high concentrations in our cell-based assays. Is this expected?
A1: Yes, it is not uncommon for investigational compounds to exhibit cytotoxic effects at high concentrations. This can be due to on-target effects, off-target toxicity, or non-specific cellular stress. It is crucial to determine the therapeutic window and understand the concentration-dependent effects of this compound in your specific experimental model.
Q2: What is the suspected mechanism of this compound-induced cytotoxicity?
A2: The precise mechanism of high-concentration this compound cytotoxicity is under investigation. Potential mechanisms could involve the induction of apoptosis, necrosis, or cell cycle arrest. Further mechanistic studies, such as apoptosis assays and cell cycle analysis, are recommended to elucidate the underlying pathways.
Q3: How can I distinguish between general cytotoxicity and a specific pharmacological effect of this compound?
A3: To differentiate between non-specific toxicity and a targeted effect, consider performing structure-activity relationship (SAR) studies with inactive analogs of this compound. Additionally, employing a secondary or orthogonal assay that measures a downstream marker of the intended pharmacological target can help confirm a specific effect.
Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, providing actionable solutions.
Q4: We are seeing high variability in our cytotoxicity assay results between experiments. What are the potential causes and how can we minimize this?
A4: High variability in cytotoxicity assays can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift and altered sensitivity to cytotoxic agents.[1]
-
Cell Seeding Density: Inconsistent initial cell seeding density can significantly impact results.[1][2][3] Optimize and maintain a consistent density for all experiments.
-
Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can affect cell growth and drug sensitivity.[1] Consider using a single lot of FBS or pre-screening new lots.
-
-
Compound Preparation and Handling:
-
Solubility: Ensure this compound is fully dissolved in the vehicle solvent before dilution in culture medium.[1] Precipitation can lead to inaccurate concentrations.
-
Storage and Stability: Verify the stability of this compound under your storage conditions.[1] Degradation can lead to reduced potency and variable results.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to optimized incubation times for both compound treatment and assay reagents.[1]
-
Q5: Our MTT assay results suggest high cytotoxicity, but microscopy shows that the cells are still attached and appear viable. Why is there a discrepancy?
A5: Discrepancies between different cytotoxicity assessment methods are common because they measure different cellular endpoints.[3] The MTT assay measures metabolic activity, which can be inhibited by a compound without causing immediate cell death.[3][4] This can lead to a reading of low viability even if the cells have not yet undergone lysis. It is advisable to use a complementary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH assay), to confirm the results.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for this compound cytotoxicity.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of this compound and vehicle controls for the desired time period (e.g., 24, 48, 72 hours).[1]
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
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Remove the medium and add 150 µL of a solubilization solution to each well.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised membrane integrity.
Materials:
-
96-well plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.[3]
-
Set up controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[3]
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[3]
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Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
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Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
Data Presentation
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT | Conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases. | Metabolic activity | High-throughput, sensitive | Can be affected by compounds that interfere with mitochondrial respiration. |
| LDH | Measurement of LDH released from damaged cells. | Membrane integrity | Simple, reliable for necrosis | Less sensitive for apoptosis, potential for high background from serum.[5] |
| Apoptosis Assay (e.g., Caspase-3/7) | Detection of activated caspases involved in the apoptotic cascade. | Apoptotic cell death | Mechanistic insight | May not detect other forms of cell death. |
Signaling Pathways and Workflows
Potential Signaling Pathway for this compound Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Investigating Cytotoxicity
Caption: Workflow for characterizing this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling of RD3-0028 Powder
This guide provides essential safety information and procedures for handling RD3-0028 powder in a laboratory setting. Given that the specific toxicological properties of this compound may not be fully characterized, it is crucial to treat it as a potentially hazardous substance and adhere to strict safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: While specific data for this compound is unavailable, similar research compounds in powder form can present several hazards. These include potential respiratory irritation, eye irritation, and skin irritation.[1][2] If the powder is flammable, it may form combustible dust concentrations in the air.[3] Some compounds can also have systemic effects on the central nervous system if inhaled or ingested.[4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: To minimize exposure, the following PPE should be worn at all times when handling this compound powder:
-
Respiratory Protection: A NIOSH-approved respirator is recommended if permissible exposure limits are exceeded or if dust is generated.[5]
-
Eye Protection: Wear safety glasses with side shields or goggles that comply with OSHA's eye and face protection regulations.[6]
-
Skin Protection: Impermeable gloves (such as neoprene or natural rubber) and protective work clothing are necessary to prevent skin contact.[4][5]
-
Body Protection: A lab coat or other protective clothing that covers the skin should be worn.[2]
Q3: How should I properly store this compound powder?
A3: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][6] It should be kept away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[3][4][7]
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, first, evacuate the immediate area and ensure proper ventilation.[5] Eliminate all ignition sources.[5] Wearing the appropriate PPE, sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[5][7] Avoid creating dust.[5]
Q5: What are the first-aid measures for exposure to this compound?
A5: The following first-aid procedures should be followed in case of exposure:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder dispersion during weighing | Static electricity, improper handling technique. | Use an anti-static weigh boat or an ionizer. Handle the powder gently in a fume hood or other ventilated enclosure. |
| Caking or clumping of the powder | Improper storage, moisture absorption. | Ensure the container is tightly sealed and stored in a dry environment. If caking occurs, gently break up the clumps with a spatula inside a ventilated enclosure. |
| Inconsistent experimental results | Inhomogeneous mixture, degradation of the compound. | Ensure thorough mixing of the powder before use. Store the compound under the recommended conditions to prevent degradation. |
Occupational Exposure Limits for Similar Compounds
As a precautionary measure, it is advisable to handle this compound in a manner that keeps exposure below the established limits for similar hazardous powders.
| Substance | ACGIH TLV-TWA | OSHA PEL-TWA | NIOSH REL-TWA |
| Rhodium Metal | 1 mg/m³ | 0.1 mg/m³ (vacated) | 0.1 mg/m³ |
| Rhodium (as Rh dust and fume) | 0.1 mg/m³ | - | - |
| Cyclonite (RDX) | 0.5 mg/m³ (as an irritant, CNS, liver, and blood agent) | - | - |
Experimental Workflow for Safe Handling
References
Preventing degradation of RD3-0028 during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of RD3-0028 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3][4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[1][2][3]
Q2: How should I reconstitute this compound?
It is advisable to first test the solubility of a small amount of the compound.[2][5] For initial reconstitution, use a high-purity solvent that is easy to remove by lyophilization if the compound fails to dissolve, such as sterile distilled water or dilute acetic acid (0.1%).[2] If this compound is hydrophobic, organic solvents like DMSO or DMF may be necessary.[2][6] Always use sterile buffers and solvents to avoid enzymatic or bacterial degradation.[5][6]
Q3: My this compound solution appears discolored. What could be the cause?
Discoloration, such as a brown or dark appearance, often indicates oxidation.[7] This can be triggered by exposure to atmospheric oxygen, trace metal impurities, or elevated temperatures.[7] To prevent this, it is crucial to use oxygen-free solvents and maintain an inert atmosphere (e.g., with nitrogen or argon) during handling.[5][6][7]
Q4: I am observing a decrease in the activity of this compound over time in my experiments. What could be the reason?
A decrease in activity can be a result of chemical degradation, such as hydrolysis or oxidation.[8][9] Storing the compound in solution for extended periods, repeated freeze-thaw cycles, and exposure to light can accelerate degradation.[1][3][5] It is recommended to prepare fresh solutions for each experiment or, if necessary, to store aliquoted stock solutions at -80°C to minimize degradation.[10]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
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The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the addition of an aqueous buffer.
Possible Causes:
-
Incorrect solvent selection based on the polarity of this compound.
-
The concentration of the solution is too high.
Solutions:
-
Solvent Selection: The solubility of a compound is largely determined by its polarity.[3]
-
For hydrophilic compounds, try sterile water or aqueous buffers (e.g., PBS, Tris).[5]
-
For hydrophobic compounds, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) is recommended before diluting with an aqueous buffer.[2][6]
-
For acidic compounds, a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) may improve solubility.[2]
-
For basic compounds, a slightly acidic solvent (e.g., 0.1% acetic acid) can be effective.[2]
-
-
Sonication: Brief sonication can aid in the dissolution of difficult-to-dissolve compounds.[6]
-
pH Adjustment: Adjusting the pH of the solution can improve the solubility of ionizable compounds.
Issue 2: Compound Degradation in Solution
Symptoms:
-
Loss of biological activity in assays.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Visible changes in the solution, such as color change or precipitation over time.
Possible Causes:
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Oxidation: Compounds with electron-rich moieties are susceptible to oxidation.[11] This is often accelerated by exposure to air and light.[8]
-
Hydrolysis: Esters, amides, and other labile functional groups can be prone to hydrolysis in aqueous solutions.[8][9]
-
Photodegradation: Exposure to UV or visible light can cause degradation of light-sensitive compounds.[12][13]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of many compounds, particularly peptides.[1]
Solutions:
-
Preventing Oxidation:
-
Use deoxygenated solvents, which can be prepared by bubbling with an inert gas like nitrogen or argon.[5][6]
-
Work under an inert atmosphere whenever possible.[14]
-
Consider the addition of antioxidants such as ascorbic acid or glutathione (B108866) to the formulation, if compatible with the experimental setup.[9][15]
-
-
Preventing Hydrolysis:
-
Prepare solutions fresh before use.
-
Store stock solutions in a dry, powdered form (lyophilized) and reconstitute as needed.[8]
-
If aqueous solutions are necessary for storage, use buffers at a pH where the compound is most stable.
-
-
Preventing Photodegradation:
-
Storage of Solutions:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Moisture |
| Lyophilized Powder | -20°C or colder | Protect from light | Store in a desiccator |
| Stock Solution (in organic solvent) | -80°C | Protect from light | Tightly sealed vials |
| Working Solution (in aqueous buffer) | Use immediately or store at 4°C for short-term use (testing required) | Protect from light | Sterile filtered |
Table 2: Troubleshooting Summary for this compound Degradation
| Observation | Potential Degradation Pathway | Recommended Prevention Strategy |
| Browning of solution | Oxidation | Use deoxygenated solvents; handle under inert gas; add antioxidants. |
| Loss of activity in aqueous buffer | Hydrolysis | Prepare fresh solutions; store lyophilized; optimize pH of buffer. |
| Degradation after light exposure | Photodegradation | Use amber vials or foil wrap; work in low-light conditions. |
| Decreased potency after multiple uses of the same stock | Freeze-thaw damage | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes to prevent moisture condensation.[3][6]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[10]
-
Under sterile conditions, add the appropriate solvent (e.g., sterile water, DMSO) to the vial. Add the solvent slowly down the side of the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely. Avoid vigorous shaking.
-
If necessary, use brief sonication to aid dissolution.
-
Once dissolved, the stock solution can be used immediately or aliquoted for storage.
Protocol 2: Preparation of Oxygen-Free Solvents
-
Place the desired solvent in a suitable container (e.g., a flask with a sidearm).
-
Bubble a gentle stream of an inert gas, such as nitrogen or argon, through the solvent for at least 30 minutes.
-
Maintain a positive pressure of the inert gas over the solvent during storage and use to prevent re-oxygenation.
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Common degradation pathways for experimental compounds.
Caption: Logical flow for troubleshooting this compound degradation issues.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. ftloscience.com [ftloscience.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 13. Light sensitive compound: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lfatabletpresses.com [lfatabletpresses.com]
Technical Support Center: Mitigating Variability in RD3-0028 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in in vivo studies involving RD3-0028, a putative therapeutic for retinal degeneration.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in visual function readouts (e.g., ERG, OKR) between animals in the same treatment group. | 1. Inconsistent subretinal injection technique leading to variable vector delivery. 2. Pre-existing differences in retinal health among study animals. 3. Variability in the age and genetic background of the animal models. | 1. Implement a standardized and rigorous training protocol for all personnel performing subretinal injections. Utilize imaging (e.g., OCT) to confirm proper delivery. 2. Perform baseline retinal imaging and functional testing to exclude animals with significant pre-existing pathology. 3. Ensure all animals are from a consistent genetic background and are age-matched at the start of the study. |
| Inconsistent this compound expression levels across treated retinas. | 1. Uneven distribution of the vector solution during subretinal injection. 2. Immune response to the viral vector or the transgene product. 3. Promoter silencing over time. | 1. Optimize the injection volume and speed to ensure a consistent and widespread retinal detachment. 2. Consider the use of immunosuppressants if an inflammatory response is suspected. 3. Evaluate the use of a stronger, retina-specific promoter in the vector construct. |
| Unexpected toxicity or off-target effects observed in treated animals. | 1. High vector dose leading to cellular toxicity. 2. Immune reaction to the vector capsid. 3. Off-target expression of this compound in non-target cells. | 1. Perform a dose-response study to identify the lowest effective and non-toxic dose. 2. Use a vector with a low-immunogenicity capsid (e.g., AAV8). 3. Employ a highly specific retinal promoter to restrict expression to the target cells. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control for minimizing variability in this compound in vivo studies?
A1: The most critical factors include: the precision and consistency of the subretinal injection technique, the health and genetic homogeneity of the animal models, and the dose and quality of the viral vector. Careful standardization of these elements is paramount.
Q2: How can I ensure consistent subretinal delivery of this compound?
A2: Consistent subretinal delivery can be achieved through:
-
Standardized Surgical Technique: All surgeons should follow a detailed, standardized protocol.
-
Microsurgical Practice: Surgeons should have extensive practice to ensure consistent injection volumes and placement.
-
In-life Imaging: Use techniques like Optical Coherence Tomography (OCT) to visualize the subretinal bleb and confirm successful delivery.
Q3: What is the recommended animal model for this compound efficacy studies?
A3: The ideal animal model would be a murine model with a null mutation in the Rd3 gene, which recapitulates the retinal degeneration phenotype. It is crucial to use a well-characterized and genetically stable strain.
Q4: How can I monitor the immune response to the this compound vector?
A4: The immune response can be monitored by:
-
Serum Antibody Analysis: Measure neutralizing antibodies against the AAV capsid in the serum.
-
Histological Examination: Assess for inflammatory cell infiltration in retinal sections.
-
Cytokine Profiling: Analyze the expression of inflammatory cytokines in ocular fluids.
Experimental Protocols
Protocol 1: Subretinal Injection in Mice
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Pupil Dilation: Apply a drop of 1% tropicamide (B1683271) to the operative eye.
-
Surgical Preparation: Under a surgical microscope, make a small conjunctival incision and a sclerotomy using a 30-gauge needle.
-
Injection: Using a 33-gauge blunt needle attached to a Hamilton syringe, carefully introduce the needle through the sclerotomy and into the subretinal space.
-
Delivery: Slowly inject 1-2 µL of the this compound vector solution to create a subretinal bleb.
-
Post-operative Care: Apply an antibiotic ointment to the eye and monitor the animal during recovery.
Protocol 2: Electroretinography (ERG) for Functional Assessment
-
Dark Adaptation: Dark-adapt the mice for at least 12 hours before the procedure.
-
Anesthesia and Pupil Dilation: Anesthetize and dilate the pupils as described above.
-
Electrode Placement: Place a corneal electrode on the eye, a reference electrode in the mouth, and a ground electrode subcutaneously in the tail.
-
Stimulation and Recording: Present a series of light flashes of increasing intensity and record the retinal electrical responses.
-
Data Analysis: Analyze the a-wave and b-wave amplitudes to assess photoreceptor and bipolar cell function, respectively.
Visualizations
Caption: A typical experimental workflow for an in vivo study of this compound.
Caption: The proposed signaling pathway involving the RD3 protein.
Caption: Key factors contributing to and mitigating variability in in vivo studies.
Validation & Comparative
A Head-to-Head Comparison of RD3-0028 and Ribavirin for the Inhibition of Respiratory Syncytial Virus
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral agents RD3-0028 and ribavirin (B1680618) in their efficacy against Respiratory Syncytial Virus (RSV). This document synthesizes key experimental data, outlines methodologies for pivotal experiments, and visually represents the mechanisms and workflows involved.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. While ribavirin has been a long-standing antiviral treatment, its clinical utility is often hampered by modest efficacy and significant side effects. A newer investigational compound, this compound, has emerged as a potent and selective inhibitor of RSV replication. This guide presents a detailed comparison of these two compounds, highlighting the superior in vitro and in vivo activity of this compound.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and ribavirin, demonstrating the superior potency and selectivity of this compound against RSV.
| Parameter | This compound | Ribavirin | Reference(s) |
| Mechanism of Action | Inhibits the late stage of RSV replication, likely by interfering with the viral fusion (F) protein. | Broad-spectrum antiviral; inhibits viral RNA polymerase and depletes intracellular guanosine (B1672433) triphosphate (GTP) pools. | [1] |
| EC50 (50% Effective Concentration) | 4.5 µM | 5.65 - 21.7 µM* | [2] |
| CC50 (50% Cytotoxic Concentration) | 271.0 µM | >31 µM | [2] |
| Selectivity Index (SI = CC50/EC50) | 60.2 | >0.56 - 5.5 | Calculated |
| In Vivo Efficacy (Mouse Model) | Significantly reduces pulmonary RSV titers at lower doses compared to ribavirin.[3] | Reduces pulmonary RSV titers at higher doses.[4] |
*Ribavirin EC50 values were converted from µg/mL to µM using its molecular weight of 244.20 g/mol . The reported range of 1.38 to 5.3 µg/mL corresponds to approximately 5.65 to 21.7 µM. The molecular weight of this compound is 168.28 g/mol .
Mechanism of Action and Experimental Workflows
The distinct mechanisms of action of this compound and ribavirin are a key differentiating factor.
Signaling Pathway Diagrams
This compound specifically targets a late stage in the RSV replication cycle, interfering with the function of the viral fusion protein, which is essential for the formation of infectious viral particles. In contrast, ribavirin has a broader, less specific mechanism, inhibiting viral RNA polymerase and depleting the host cell's GTP, which is necessary for viral replication and protein synthesis.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for evaluating the in vitro efficacy and cytotoxicity of antiviral compounds.
Detailed Experimental Protocols
In Vitro RSV Inhibition Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of RSV-induced plaques by 50% (EC50).
-
Cell Culture: Human epithelial type 2 (HEp-2) cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known titer of an RSV strain (e.g., A2 or Long strain).
-
Compound Treatment: Immediately after infection, the virus-containing medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or ribavirin).
-
Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
-
Plaque Visualization: After incubation, the cells are fixed with a solution such as 10% formalin and stained with a dye like 0.5% crystal violet, which stains the cells but not the areas of cell death (plaques).
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the viability of cells in the presence of the antiviral compound to determine its cytotoxic concentration (CC50).
-
Cell Culture: HEp-2 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are exposed to serial dilutions of the test compound for a period that reflects the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The plates are incubated for approximately 4 hours to allow this conversion.
-
Solubilization: A solubilization solution (e.g., acidic isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
In Vivo RSV Inhibition in a Mouse Model
This model assesses the therapeutic efficacy of antiviral compounds in a living organism.
-
Animal Model: Immunosuppressed BALB/c mice are commonly used. Immunosuppression, typically induced by cyclophosphamide, enhances RSV replication.
-
Virus Inoculation: Mice are intranasally inoculated with a specific strain of RSV.
-
Compound Administration: Treatment with this compound or ribavirin is initiated post-infection. The compounds can be administered through various routes, such as intraperitoneally or via aerosol.
-
Evaluation of Viral Load: At a predetermined time point (e.g., 4-5 days post-infection), the mice are euthanized, and their lungs are harvested. The viral titer in the lung tissue is quantified using a plaque assay on HEp-2 cells.
-
Data Analysis: The reduction in pulmonary viral titers in the treated groups is compared to that in the vehicle-treated control group to determine the in vivo efficacy of the compounds.
Conclusion
The available experimental data strongly indicates that this compound is a more potent and selective inhibitor of RSV than ribavirin. Its specific mechanism of action targeting the viral fusion protein and its superior performance in both in vitro and in vivo models suggest that this compound holds significant promise as a future therapeutic agent for RSV infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
Comparative Analysis of RD3-0028 and Other Prominent Respiratory Syncytial Virus (RSV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational respiratory syncytial virus (RSV) inhibitor, RD3-0028, with other key antiviral agents. The analysis focuses on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to RSV Inhibitors
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV has driven the development of various antiviral strategies. These can be broadly categorized into monoclonal antibodies and small molecule inhibitors, targeting different stages of the viral life cycle. This guide will compare the small molecule inhibitor this compound against the monoclonal antibodies palivizumab and nirsevimab, and the small molecule fusion inhibitor sisunatovir.
Mechanism of Action
The primary target for many RSV inhibitors is the viral fusion (F) protein, which is essential for the virus to enter host cells. Other strategies include targeting the viral polymerase.
-
This compound: This benzodithiin compound is a selective inhibitor of RSV replication.[1] It acts at a late stage of the viral replication cycle by interfering with the intracellular processing of the RSV fusion (F) protein, which ultimately leads to a loss of viral infectivity.[1]
-
Palivizumab (Synagis®): A humanized monoclonal antibody that targets a specific epitope on the RSV F protein.[2][3][4] By binding to the F protein, palivizumab neutralizes the virus and prevents it from fusing with and entering host cells.[2][3][4]
-
Nirsevimab (Beyfortus®): A long-acting recombinant human monoclonal antibody that also targets the prefusion conformation of the RSV F protein, thereby inhibiting viral entry.[5][6][7] It has an extended half-life, allowing for season-long protection with a single dose.[5][8]
-
Sisunatovir (RV521): An orally bioavailable small molecule that acts as a fusion inhibitor.[9][10] It specifically targets the RSV F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[9]
Figure 1: Mechanisms of action for this compound and other RSV inhibitors.
Comparative Efficacy Data
The following tables summarize the available in vitro and in vivo/clinical efficacy data for the selected RSV inhibitors.
Table 1: In Vitro Efficacy
| Inhibitor | Assay Type | Cell Line | RSV Strain(s) | EC50 / IC50 | Citation |
| This compound | Not Specified | Not Specified | Not Specified | 4.5 µM | [11] |
| Sisunatovir | Not Specified | Not Specified | RSV A & B clinical isolates | Mean IC50: 1.2 nM | [12] |
| Ziresduran (JNJ-53718678) | Not Specified | Not Specified | RSV A & B lab and clinical isolates | EC50: 0.09–9.50 ng/mL | [13] |
Table 2: In Vivo / Clinical Efficacy
| Inhibitor | Study Population | Study Design | Key Efficacy Endpoint | Result | Citation |
| This compound | Immunosuppressed Mice | Preclinical Animal Model | Reduction in pulmonary virus titer | Significant reduction at 7 mg/ml aerosol dose | [14] |
| Palivizumab | High-risk infants | Randomized, placebo-controlled trial (IMpact-RSV) | Reduction in RSV-related hospitalization | 55% reduction | [2] |
| Nirsevimab | Healthy term and late preterm infants | Phase 3 Randomized Controlled Trial (MELODY) | Reduction in medically attended RSV lower respiratory tract infection | 74.5% reduction | [2][4][9][15] |
| Sisunatovir | Healthy adult volunteers | Human Challenge Study | Reduction in viral load and clinical symptoms | Statistically significant reductions | [16] |
| Ziresduran (JNJ-53718678) | Healthy adult volunteers | Human Challenge Study | Reduction in viral load (VL) area under the curve (AUC) | Mean VL AUC of 203.8-253.8 vs 432.8 log10 PFUe.hour/mL for placebo | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are summaries of key experimental protocols used in the evaluation of these RSV inhibitors.
In Vitro Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay: This assay is a common method to screen for antiviral compounds.
-
Principle: Measures the ability of a compound to prevent the visible destructive changes (cytopathic effect) that a virus induces in a cultured cell monolayer.
-
General Protocol:
-
Host cells (e.g., HEp-2, A549) are seeded in 96-well plates to form a monolayer.[18][19][20][21]
-
The cells are then infected with a known amount of RSV.
-
The test compound is added at various concentrations.
-
After an incubation period of several days, the plates are examined, often after staining with a dye like crystal violet, to assess the extent of cell death.[19]
-
The concentration of the compound that inhibits the viral CPE by 50% (EC50) is then calculated.
-
2. Plaque Reduction Neutralization Assay (PRNA): This is considered the gold standard for measuring the titer of neutralizing antibodies but is also used to determine the potency of antiviral compounds.
-
Principle: Quantifies the concentration of an inhibitor required to reduce the number of viral plaques (localized areas of cell death) by 50%.
-
General Protocol:
-
A confluent monolayer of susceptible cells is prepared in multi-well plates.
-
The virus is pre-incubated with serial dilutions of the test compound.
-
The virus-compound mixture is then added to the cell monolayer.
-
After an adsorption period, the inoculum is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, thus forming discrete plaques.
-
After several days of incubation, the cells are fixed and stained to visualize the plaques.
-
The number of plaques is counted for each compound concentration, and the 50% inhibitory concentration (IC50) is determined.[8][22][23][24][25]
-
Figure 2: Generalized workflow for in vitro antiviral assays.
In Vivo Efficacy Models
1. Cotton Rat Model of RSV Infection: The cotton rat is a well-established and predictive animal model for RSV infection.
-
Principle: This model is used to evaluate the prophylactic and therapeutic efficacy of anti-RSV agents by measuring the reduction in viral replication in the lungs and nose.
-
General Protocol:
-
Cotton rats are infected intranasally with a human RSV strain.
-
The test compound is administered before (prophylactic) or after (therapeutic) viral challenge. Administration can be via various routes, including oral, intraperitoneal, or aerosol.
-
At a predetermined time post-infection (typically at the peak of viral replication, around day 4 or 5), the animals are euthanized.
-
Lungs and nasal tissues are harvested to quantify viral titers, usually by plaque assay or qPCR.[3][7][15]
-
Lung pathology can also be assessed through histopathology.
-
2. Human Challenge Model: This model provides early proof-of-concept for antiviral efficacy in a controlled setting.
-
Principle: Healthy adult volunteers are intentionally inoculated with a well-characterized strain of RSV. The effect of an investigational drug on viral load and clinical symptoms is then monitored.
-
General Protocol:
-
Healthy adult volunteers are screened for pre-existing RSV antibodies.
-
Eligible participants are quarantined and then inoculated intranasally with RSV.
-
Once infection is confirmed (e.g., by qPCR), participants are randomized to receive the investigational drug or a placebo for a defined period.
-
Nasal washes are collected daily to quantify viral load.
-
Clinical symptoms are recorded daily using a standardized scoring system.
-
The primary endpoints are typically the reduction in viral load (AUC) and the severity of clinical symptoms compared to the placebo group.[16][17]
-
References
- 1. Palivizumab cut odds of RSV hospitalization, belying AAP recommendations | MDedge [mdedge.com]
- 2. publications.aap.org [publications.aap.org]
- 3. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shionogi’s RSV antiviral reduces viral load in Phase II human challenge trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Effectiveness of Palivizumab in Preventing RSV Hospitalization in High Risk Children: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated guidance for palivizumab prophylaxis among infants and young children at increased risk of hospitalization for respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patientcareonline.com [patientcareonline.com]
- 11. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shionogi.com [shionogi.com]
- 15. aragen.com [aragen.com]
- 16. A High-Throughput Screening Strategy to Overcome Virus Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]
- 25. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of the Antiviral Compound RD3-0028 Through Resistant Mutant Analysis
A Comparative Guide for Researchers
In the landscape of antiviral drug discovery, robust target validation is a critical step to ensure the efficacy and specificity of a novel compound. This guide provides a comparative analysis of RD3-0028, a potent inhibitor of Respiratory Syncytial Virus (RSV), and its validation as a targeted antiviral agent. By leveraging the generation and analysis of resistant mutants, researchers have pinpointed the viral fusion (F) protein as the primary target of this benzodithiin derivative. This guide will detail the experimental evidence, compare this compound to the alternative antiviral, ribavirin, and provide the methodologies for replicating these pivotal experiments.
Performance Comparison: this compound vs. Ribavirin
This compound demonstrates significant potency and selectivity against RSV replication when compared to ribavirin, a broad-spectrum antiviral agent. The following table summarizes the key quantitative data for these compounds.
| Compound | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | 4.5 µM[1] | 271.0 µM | 60.2 |
| Ribavirin | Less potent than this compound (specific EC50 not provided in sources) | Not specified in sources | Inferior to this compound |
Target Validation Through Resistant Mutants
The most compelling evidence for the target of this compound comes from the selection and characterization of drug-resistant RSV mutants. This classical virological approach provides a direct link between the compound's activity and a specific viral protein.
Five independent isolates of the RSV long strain were cultured in the presence of increasing concentrations of this compound (5-20 µg/ml)[2]. The resulting resistant viruses exhibited a greater than 80-fold decrease in sensitivity to the compound compared to the wild-type virus. Subsequent sequencing of the fusion (F) gene from these resistant isolates consistently revealed a single amino acid substitution: asparagine 276 to tyrosine (N276Y) in the F1 subunit of the fusion protein. This recurring mutation strongly indicates that the F protein is the direct target of this compound and that this specific residue is critical for the drug's inhibitory action.
Further mechanistic studies have shown that this compound acts at a late stage of the RSV replication cycle, inhibiting syncytium formation even when added up to 16 hours post-infection. Western blot analysis confirmed a significant reduction in the amount of RSV proteins released from treated cells. This evidence, combined with the resistant mutant data, suggests that this compound interferes with the intracellular processing or function of the RSV fusion protein, ultimately preventing the spread of the virus.
Experimental Protocols
Generation of this compound Resistant RSV Mutants
Objective: To select for and isolate RSV variants that are resistant to the inhibitory effects of this compound.
Materials:
-
Vero or HEp-2 cells
-
Wild-type Respiratory Syncytial Virus (RSV) (e.g., long strain)
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Agarose for plaque assays
-
Crystal violet solution
Protocol:
-
Initial Infection: Infect confluent monolayers of Vero or HEp-2 cells with wild-type RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
Drug Selection: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing a selective concentration of this compound. The initial concentration should be approximately the EC50 value.
-
Incubation and Observation: Incubate the cells at 37°C and monitor for the development of cytopathic effect (CPE) or plaques.
-
Virus Amplification: Once CPE is observed in the presence of the drug, harvest the virus from the supernatant.
-
Serial Passage: Use the harvested virus to infect fresh cell monolayers under increasing concentrations of this compound. This is typically done in a stepwise manner, for example, increasing the concentration by 2-fold in each subsequent passage.
-
Plaque Purification: After several passages, plaque purify the resistant virus population to obtain clonal isolates. This involves performing a plaque assay under the selective pressure of this compound and picking well-isolated plaques.
-
Stock Generation: Amplify the plaque-purified resistant virus to generate a high-titer stock for further characterization.
Target Gene Sequencing and Analysis
Objective: To identify the genetic basis of resistance by sequencing the putative target gene (RSV F gene) from the resistant viral isolates.
Materials:
-
This compound resistant RSV isolates
-
Wild-type RSV (as a control)
-
Viral RNA extraction kit
-
Reverse transcriptase
-
Primers specific for the RSV F gene
-
Taq DNA polymerase for PCR
-
DNA sequencing service
Protocol:
-
RNA Extraction: Extract viral RNA from the supernatant of cells infected with either wild-type or resistant RSV using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the viral RNA using reverse transcriptase and a reverse primer specific for the F gene.
-
PCR Amplification: Amplify the entire coding region of the F gene from the cDNA using high-fidelity Taq DNA polymerase and a set of overlapping primers.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the nucleotide sequences of the F gene from the resistant isolates with the sequence from the wild-type virus. Identify any consistent nucleotide changes that result in amino acid substitutions.
Visualizing the Workflow and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for generating and identifying this compound resistant RSV mutants.
Caption: Proposed mechanism of action for this compound targeting the RSV F protein.
Caption: Logical flow of evidence validating the RSV F protein as the target of this compound.
References
Navigating Resistance: A Comparative Analysis of RD3-0028 and Other Antiviral Agents Against Respiratory Syncytial Virus
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Respiratory Syncytial Virus (RSV), a leading cause of severe respiratory illness, the emergence of drug resistance poses a significant challenge to the efficacy of antiviral therapeutics. This guide provides a comprehensive comparison of the investigational antiviral agent RD3-0028 with other RSV antivirals, focusing on cross-resistance profiles and the underlying molecular mechanisms. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the nuances of resistance selection and its implications for future antiviral strategies.
Executive Summary
This compound is a potent and selective inhibitor of RSV replication, targeting the viral fusion (F) protein.[1] Resistance to this compound is primarily associated with a specific amino acid substitution, N276Y, in the F1 subunit of the F protein.[1] While cross-resistance is a documented phenomenon among RSV fusion inhibitors, direct experimental data detailing the cross-resistance profile of this compound with other antivirals is limited in publicly available literature. This guide synthesizes the known resistance data for this compound and compares it with the broader landscape of resistance and cross-resistance observed with other RSV fusion inhibitors.
This compound: Mechanism of Action and Resistance Profile
This compound, a benzodithiin compound, specifically inhibits a late stage of the RSV replication cycle, interfering with the intracellular processing of the viral fusion (F) protein or a subsequent step, which ultimately prevents syncytium formation.[1] The compound has demonstrated potent activity against RSV but does not inhibit other viruses such as influenza A, measles, or herpes simplex virus.[1]
The primary mechanism of resistance to this compound involves a single amino acid substitution in the F protein.
Table 1: this compound Resistance Profile
| Antiviral Agent | Virus | Resistance-Associated Mutation | Fold-Change in EC50 | Reference |
| This compound | RSV (long strain) | F protein: N276Y | >80-fold | [1] |
Cross-Resistance Among RSV Fusion Inhibitors
This phenomenon is often attributed to a common mechanism of action, where the inhibitors stabilize the prefusion conformation of the F protein. Mutations that destabilize this prefusion state can reduce the binding affinity of these inhibitors, leading to broad resistance.
Table 2: Key Cross-Resistance Mutations in RSV F Protein for Other Fusion Inhibitors
| Mutation | Antivirals Affected | Mechanism of Resistance | Reference |
| K394R | Multiple fusion inhibitors (including some in clinical development) | Destabilizes the F protein and increases its membrane fusion activity. | |
| D489Y | Multiple fusion inhibitors | Located in a hotspot for resistance, affecting the conformational stability of prefusion F. | |
| T400A, L141F, S398L, F140I | Presatovir | High-level reduced susceptibility. | |
| T335I, T400A | Lonafarnib, Presatovir, BMS-433771 | Confers resistance to multiple F protein inhibitors. |
It is important to note that the N276Y mutation associated with this compound resistance is located in a different region of the F protein compared to the commonly cited cross-resistance mutations K394R and D489Y. The N276 residue is part of a highly conserved region and is also implicated in resistance to the monoclonal antibody palivizumab, although the specific amino acid changes differ. Further research is required to determine if the N276Y mutation confers cross-resistance to other fusion inhibitors or if viruses with mutations like K394R or D489Y remain susceptible to this compound.
Experimental Protocols
In Vitro Resistance Selection
The selection of resistant virus strains is a critical step in understanding the potential for drug resistance. A typical protocol involves the serial passage of the virus in the presence of sub-optimal, and then gradually increasing, concentrations of the antiviral agent.
Plaque Reduction Assay for Phenotypic Analysis
The plaque reduction assay is the gold standard for determining the susceptibility of a virus to an antiviral compound. It measures the concentration of the drug required to reduce the number of viral plaques by 50% (EC50).
References
RD3-0028: A Head-to-Head Efficacy Comparison Against Respiratory Syncytial Virus (RSV) Strains A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of RD3-0028 against both A and B strains of the respiratory syncytial virus (RSV). The data presented herein is compiled from preclinical studies to support further research and development of this promising antiviral compound.
Executive Summary
This compound, a benzodithiin compound, demonstrates potent and selective inhibitory activity against RSV replication. It has been shown to be effective against both major subgroups of RSV, A and B, including clinical isolates. The mechanism of action for this compound is the interference with the intracellular processing of the RSV fusion (F) protein, a critical component for viral entry into host cells. In preclinical animal models, aerosolized administration of this compound has been shown to significantly reduce viral titers in the lungs, with an efficacy superior to that of ribavirin.
In Vitro Efficacy
This compound exhibits robust antiviral activity against a range of RSV A and B strains in cell culture. The 50% effective concentration (EC50) for this compound is 4.5 µM.[1] While specific EC50 values for a wide panel of clinical isolates from both subgroups are not publicly available in the reviewed literature, studies have consistently reported that this compound inhibits all tested RSV A and B strains.[2]
Table 1: In Vitro Antiviral Activity of this compound Against RSV
| Parameter | Value | Reference |
| EC50 | 4.5 µM | [1] |
| Effective Against | All tested RSV A and B strains and clinical isolates | [2] |
In Vivo Efficacy
Preclinical evaluation of this compound in a mouse model of RSV infection has demonstrated significant, dose-dependent antiviral efficacy. Aerosol administration of this compound resulted in a substantial reduction in pulmonary viral titers.
Table 2: In Vivo Efficacy of Aerosolized this compound in RSV-Infected Mice
| This compound Concentration | Reduction in Pulmonary Viral Titer | Reference |
| 2.5 mg/ml | ~65% | [2] |
| 7 mg/ml | ~65% | [2] |
Of note, the efficacy of this compound was found to be superior to that of ribavirin, a current antiviral used for severe RSV infections.[1][2]
Mechanism of Action: Targeting the RSV Fusion (F) Protein
This compound's antiviral activity stems from its ability to interfere with the function of the RSV fusion (F) protein.[3] The F protein is a class I viral fusion protein essential for the entry of RSV into host cells by mediating the fusion of the viral envelope with the host cell membrane. This compound is thought to disrupt the intracellular processing of the F protein, thereby preventing the formation of infectious viral particles.[3]
Experimental Protocols
In Vitro Antiviral Assay: Plaque Reduction Assay
A plaque reduction assay is a standard method for determining the antiviral activity of a compound.
-
Cell Culture: HEp-2 cells are seeded in 6-well plates and cultured until they form a confluent monolayer.
-
Virus Preparation: RSV strains (both A and B subtypes) are diluted to a concentration that produces a countable number of plaques.
-
Compound Treatment: Serial dilutions of this compound are prepared. The cell monolayers are washed, and then the virus inoculum with or without the test compound is added.
-
Incubation: The plates are incubated for a period to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a medium containing methylcellulose (B11928114) to restrict virus spread to adjacent cells, thus forming localized plaques.
-
Plaque Visualization: After an incubation period of 3-5 days, the cell monolayers are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of plaques in the presence of different concentrations of this compound is counted and compared to the untreated control. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
In Vivo Efficacy Study: Mouse Model of RSV Infection
-
Animal Model: Immunosuppressed BALB/c mice are commonly used for RSV efficacy studies. Immunosuppression, for example with cyclophosphamide, enhances viral replication.
-
Infection: Mice are intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV A or B strain.
-
Compound Administration: this compound is administered via aerosol inhalation for a specified duration and frequency (e.g., twice daily for 3 days). A vehicle control group is included.
-
Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), mice are euthanized, and their lungs are harvested.
-
Viral Titer Determination: The lung tissue is homogenized, and the viral titer is quantified using a plaque assay on HEp-2 cells.
-
Data Analysis: The reduction in pulmonary viral titers in the this compound-treated groups is compared to the vehicle control group to determine the in vivo efficacy.
Conclusion
This compound is a potent inhibitor of both RSV A and B strains, with a clear mechanism of action targeting the viral F protein. Its demonstrated efficacy in preclinical in vitro and in vivo models, surpassing that of ribavirin, positions it as a strong candidate for further development as a therapeutic agent for RSV infections. Future studies should focus on elucidating the specific EC50 values against a broader panel of contemporary clinical isolates from both RSV subgroups to further define its spectrum of activity.
References
- 1. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. virosin.org [virosin.org]
- 3. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RD3-0028 Against Novel Respiratory Syncytial Virus (RSV) Entry Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational respiratory syncytial virus (RSV) replication inhibitor, RD3-0028, against a panel of novel RSV entry inhibitors. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antiviral therapies. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided.
Overview of Inhibitors
This guide focuses on small molecule inhibitors designed to interfere with the entry of RSV into host cells, a critical initial step in the viral lifecycle. The primary target for the majority of these inhibitors is the RSV fusion (F) protein, a viral surface glycoprotein (B1211001) essential for mediating the fusion of the viral envelope with the host cell membrane.
-
This compound: A selective inhibitor of RSV replication. While its precise mechanism is still under investigation, evidence suggests it acts at a late stage of the replication cycle, potentially interfering with the function of the fusion protein.
-
Novel RSV Entry Inhibitors: This category includes several compounds that directly target the RSV F protein, preventing the conformational changes necessary for membrane fusion. Key examples benchmarked in this guide include MDT-637, BMS-433771, GS-5806, and JNJ-53718678.
Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro efficacy (IC50/EC50) and cytotoxicity (CC50) of this compound and other novel RSV entry inhibitors against various RSV strains. The selectivity index (SI), calculated as the ratio of CC50 to IC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound | Target | RSV Strain | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | RSV Replication | Not Specified | 4.5 µM (EC50) | 271.0 µM | >60 | [1] |
| MDT-637 | F Protein | RSV-A Long | 1.42 ng/mL (IC50) | >10,000 ng/mL | >7042 | [2][3][4] |
| Clinical Isolates | 0.36 - 3.4 ng/mL (IC50) | Not Specified | Not Specified | [3] | ||
| BMS-433771 | F Protein | Multiple A & B Strains | 20 nM (EC50, average) | >218 µM | >10900 | |
| GS-5806 | F Protein | 75 Clinical Isolates | 0.43 nM (EC50, mean) | >10 µM | >23,000 | |
| JNJ-53718678 | F Protein | RSV A2 | 460 pM (EC50) | >100 µM | >217,391 |
Resistance Profiles
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. The table below outlines known amino acid substitutions in the RSV F protein that confer resistance to the benchmarked inhibitors.
| Compound | Resistance Mutations in F Protein | Reference |
| MDT-637 (VP-14637) | K399I, T400A, D486N, E487D, F488Y | |
| BMS-433771 | L141F, K394R, D489Y | |
| GS-5806 | L138F, F140L, F140I, T400I, F488L, F488S, N517I | |
| JNJ-53718678 | L141W, D489Y |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to generate the comparative data are provided below.
Plaque Reduction Assay (PRA)
This assay is a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
HEp-2 or Vero cells
-
RSV stock (e.g., A2 strain)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methylcellulose (B11928114) or Agarose (B213101) overlay medium
-
Crystal violet staining solution
-
Test compounds at various concentrations
Protocol:
-
Seed HEp-2 or Vero cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Pre-incubate the confluent cell monolayers with the diluted compounds for 1 hour at 37°C.
-
Infect the cells with a known titer of RSV (e.g., 50-100 plaque-forming units per well) in the presence of the test compound.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing methylcellulose or agarose and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 4-7 days until visible plaques are formed.
-
Fix the cells with a formaldehyde (B43269) or methanol/acetone solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cell-Cell Fusion Assay
This assay assesses the ability of an inhibitor to block the fusion of RSV-infected cells with neighboring uninfected cells, a process mediated by the F protein.
Objective: To evaluate the inhibition of F protein-mediated syncytia formation.
Materials:
-
HEp-2 or BHK-21 cells
-
RSV stock
-
Plasmids encoding a reporter gene (e.g., luciferase) under the control of a T7 promoter and a plasmid expressing T7 polymerase.
-
Transfection reagent
-
Test compounds at various concentrations
-
Lysis buffer and luciferase substrate
Protocol:
-
Seed two populations of cells (e.g., BHK-21) in separate plates.
-
Infect one population of cells with RSV.
-
Transfect the RSV-infected cells with a plasmid containing a reporter gene (e.g., luciferase) driven by a T7 promoter.
-
Transfect the second, uninfected cell population with a plasmid expressing T7 polymerase.
-
After incubation, detach the T7 polymerase-expressing cells and overlay them onto the RSV-infected, reporter plasmid-containing cells in the presence of various concentrations of the test compound.
-
Incubate the co-culture for several hours to allow for cell fusion.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence). A reduction in reporter activity in the presence of the compound indicates inhibition of cell-cell fusion.
MTT Cytotoxicity Assay
This colorimetric assay is used to determine the concentration of a compound that is toxic to host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
HEp-2 or other suitable host cell line
-
DMEM with FBS and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds at various concentrations
Protocol:
-
Seed cells in a 96-well plate and allow them to attach and grow overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The CC50 value is calculated as the compound concentration that reduces the absorbance by 50% compared to untreated control cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the key stages of RSV entry and the proposed points of inhibition for the benchmarked compounds.
Caption: RSV entry is a multi-step process initiated by attachment, followed by F protein-mediated membrane fusion.
The following experimental workflow diagram illustrates the key steps in a typical plaque reduction assay used for evaluating antiviral efficacy.
Caption: Workflow of a plaque reduction assay for determining the IC50 of an antiviral compound.
References
- 1. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In Vivo Comparative Guide: RD3-0028 and Palivizumab for Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of RD3-0028, a benzodithiin compound, and palivizumab, a humanized monoclonal antibody, against Respiratory Syncytial Virus (RSV) infection. The data presented is compiled from separate, independent studies, as no direct head-to-head in vivo comparative studies have been identified in publicly available literature. The information is intended to offer a parallel analysis of their efficacy, pharmacokinetics, and the experimental frameworks used to evaluate them.
Executive Summary
Palivizumab is a well-established monoclonal antibody approved for the prevention of serious lower respiratory tract disease caused by RSV in high-risk pediatric patients. Its efficacy in reducing RSV-related hospitalizations has been demonstrated in numerous preclinical and clinical studies. This compound is an investigational antiviral compound that has shown potent in vitro activity against RSV and has been evaluated in a murine model of RSV infection.
The primary differences in the available in vivo data lie in the animal models employed (cotton rats for palivizumab vs. mice for this compound), the routes of administration (intramuscular for palivizumab vs. aerosol for this compound), and the study endpoints reported. This guide aims to present the existing data in a structured format to facilitate an indirect comparison.
Efficacy Data
The following tables summarize the reported in vivo efficacy of this compound and palivizumab in reducing RSV viral load in the lungs of infected animals.
Table 1: In Vivo Efficacy of this compound against RSV in Immunosuppressed Mice
| Treatment Group | Administration Route | Dosage Regimen | Mean Pulmonary Virus Titer Reduction (%) | Animal Model |
| This compound | Aerosol | 2.5 mg/mL or 7 mg/mL solution for 2 hours, twice daily for 3 days | ~65% | Cyclophosphamide-treated immunosuppressed mice |
Data extracted from a study on the efficacy of this compound aerosol treatment in RSV-infected mice.[1]
Table 2: In Vivo Prophylactic Efficacy of Palivizumab against RSV in Cotton Rats
| Treatment Group | Administration Route | Dosage | Mean Pulmonary Virus Titer Reduction | Animal Model |
| Palivizumab | Intramuscular | 15 mg/kg | >99% | Cotton Rats |
Data is based on studies evaluating the prophylactic efficacy of palivizumab in a cotton rat model of RSV infection.[2][3]
Pharmacokinetic Profiles
Pharmacokinetic data for this compound is available from a study in rats following aerosol administration, while extensive pharmacokinetic data for palivizumab exists from studies in cotton rats and humans.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Aerosol Administration)
| Parameter | Value | Animal Model |
| Plasma Half-life (t½) | 2.2 ± 0.1 hours | Rats |
| Time to Peak Concentration (Tmax) | Maintained from 5 min to 1 hour | Rats |
| 24h Excretion (Urine) | 89.3% | Rats |
| 24h Excretion (Feces) | 4.5% | Rats |
Pharmacokinetic data for this compound is derived from a study in rats following a single aerosol treatment.[4]
Table 4: Pharmacokinetic Insights for Palivizumab
| Parameter | Observation | Animal/Human Data |
| Serum Half-life (t½) | Approximately 20 days in children | Human |
| Prophylactic Serum Concentration | ~30 µg/mL associated with >99% viral titer reduction in cotton rats | Cotton Rat |
| Recommended Dosing | 15 mg/kg monthly via intramuscular injection | Human |
Palivizumab's pharmacokinetic profile is well-characterized from numerous studies in both animal models and human subjects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of in vivo studies. The following sections outline the experimental protocols used in the key studies cited.
This compound Efficacy Study in Mice
Objective: To determine the in vivo antiviral effect of aerosolized this compound in a mouse model of RSV infection.
Animal Model: Cyclophosphamide-treated immunosuppressed mice.[1]
Virus Inoculation: Intranasal inoculation with RSV.[1]
Drug Administration:
-
Route: Aerosol, using a head-exposure system.[1]
-
Formulation: this compound dissolved in 10% dimethyl sulfoxide (B87167) containing 1% Tween 80.[1]
-
Dosage: Aerosols generated from reservoirs containing 0.625 to 7 mg/mL of this compound.[1]
-
Regimen: 2-hour aerosol administration, twice daily for 3 consecutive days.[1]
Efficacy Endpoint: Pulmonary virus titers were determined on day 4 post-inoculation and compared between treated and untreated control groups.[1]
Palivizumab Prophylaxis Study in Cotton Rats
Objective: To evaluate the prophylactic efficacy of palivizumab against RSV infection in a cotton rat model.
Animal Model: Cotton rats (Sigmodon hispidus).[3]
Drug Administration:
-
Dosage: A single dose of 15 mg/kg of palivizumab administered one day before virus inoculation.[3][5]
Virus Challenge:
Efficacy Endpoint: Lungs were harvested four days after inoculation for virus titration by plaque assay to determine the reduction in viral load compared to a placebo (PBS) control group.[3]
Visualizing Experimental Workflows
To further clarify the experimental designs, the following diagrams illustrate the workflows for the in vivo studies of this compound and palivizumab.
Caption: Experimental workflow for the in vivo efficacy assessment of this compound in an immunosuppressed mouse model of RSV infection.
Caption: Experimental workflow for the in vivo prophylactic efficacy assessment of palivizumab in a cotton rat model of RSV infection.
Concluding Remarks
This guide provides a structured, side-by-side presentation of the available in vivo data for this compound and palivizumab. It is important to reiterate that the data originates from separate studies with significant differences in experimental design, including animal models and routes of administration.
-
This compound shows promise as an aerosol-delivered antiviral for RSV, demonstrating a significant reduction in viral load in an immunosuppressed mouse model. Further studies would be needed to establish its efficacy and safety profile with other routes of administration and in other animal models.
-
Palivizumab has a well-established record of prophylactic efficacy against RSV in the cotton rat model, which has translated to clinical effectiveness in high-risk pediatric populations.
Researchers and drug development professionals are encouraged to consult the original research articles for a more in-depth understanding of the experimental details and data. This guide serves as a preliminary resource for comparing the in vivo profiles of these two distinct anti-RSV agents.
References
- 1. Efficacy of this compound Aerosol Treatment against Respiratory Syncytial Virus Infection in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of a benzodithiin (this compound) following aerosol treatment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prophylactic and therapeutic testing of Nicotiana-derived RSV-neutralizing human monoclonal antibodies in the cotton rat model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of RD3-0028's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent RD3-0028 with other alternatives, focusing on its specificity for Respiratory Syncytial Virus (RSV). The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.
Executive Summary
This compound is a potent and highly specific inhibitor of Respiratory Syncytial Virus (RSV) replication.[1] Experimental evidence demonstrates that its antiviral activity is directed against RSV, with no discernible effect on a range of other common viruses. The mechanism of action involves the targeted disruption of the RSV fusion (F) protein's intracellular processing, a critical step in the viral lifecycle.[1] This high degree of specificity minimizes the potential for off-target effects, making this compound a promising candidate for further therapeutic development.
Comparative Performance of Antiviral Agents against RSV
The following table summarizes the in vitro efficacy and cytotoxicity of this compound in comparison to other antiviral agents known to be active against RSV. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.
| Compound | Target | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Virus Specificity |
| This compound | RSV Fusion (F) Protein | 4.5 µM | 271.0 µM | 60.2 | Specific for RSV; no activity against influenza A, measles, HSV-1, HSV-2, or CMV[1] |
| Ribavirin | Viral RNA Polymerase (broad spectrum) | ~4.5 µg/ml (~18.4 µM) | >100 µg/ml (>409 µM) | >22.2 | Broad spectrum antiviral |
| VP-14637 | RSV Fusion (F) Protein | 1.4 nM | >100 µM | >71,428 | Specific for RSV |
| JNJ-2408068 | RSV Fusion (F) Protein | 2.1 nM | >100 µM | >47,619 | Specific for RSV |
| Palivizumab | RSV Fusion (F) Protein | 0.23 µg/mL (~1.6 nM) | Not applicable (antibody) | Not applicable (antibody) | Specific for RSV |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to validate the antiviral specificity of this compound.
Antiviral Activity and Specificity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
HEp-2 or Vero cells
-
Respiratory Syncytial Virus (RSV) stock
-
Other viruses for specificity testing (e.g., Influenza A, Measles, HSV-1, HSV-2, CMV)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
This compound and other test compounds
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound and other test compounds in DMEM.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a predetermined dilution of RSV (or other viruses for specificity testing) calculated to produce 50-100 plaques per well.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Overlay the cell monolayers with methylcellulose medium containing the various concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The EC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
HEp-2 cells
-
DMEM with 10% FBS
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the cell control (no compound).
-
The CC50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved in validating this compound's antiviral activity, the following diagrams illustrate the proposed mechanism of action and the experimental workflows.
Caption: Proposed mechanism of this compound's antiviral action against RSV.
References
A Comparative Analysis of the Therapeutic Windows of RD3-0028 and Ribavirin
For Immediate Release
This guide provides a detailed comparison of the therapeutic windows of two antiviral compounds, RD3-0028 and ribavirin (B1680618), with a focus on their activity against Respiratory Syncytial Virus (RSV). The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The therapeutic window of an antiviral agent is a critical measure of its potential clinical utility, representing the concentration range at which it is effective without being toxic to host cells. This is often quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.
The table below summarizes the available in vitro data for this compound and ribavirin against RSV.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Respiratory Syncytial Virus (RSV) | Not Specified | 4.5 | 271.0 | 60.2 |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 12.3 - 41.0*[1][2] | Significant cytotoxicity observed, but a specific CC50 value in HEp-2 cells is not available in the cited literature.[3][4] | Not Calculable |
*Concentrations were converted from µg/mL to µM for comparison, using a molecular weight of 244.2 g/mol for ribavirin. A 50% reduction in plaque number was observed at concentrations of 3 or 10 µg/mL.[1][2]
Note: A direct comparison of the therapeutic index is challenging due to the lack of a specific CC50 value for ribavirin in the same cell line used to determine its anti-RSV EC50. However, available data indicates that this compound possesses a well-defined and favorable therapeutic window against RSV in vitro.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the EC50 and CC50 values.
Determination of Antiviral Activity (EC50) by Plaque Reduction Assay
This assay is a standard method for quantifying the ability of an antiviral compound to inhibit the replication of a virus.
a. Cell Seeding:
-
A confluent monolayer of susceptible host cells (e.g., HEp-2 for RSV) is prepared in 24-well plates.[5]
b. Virus and Compound Preparation:
-
A stock solution of the virus is diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units per well).
-
Serial dilutions of the test compound (this compound or ribavirin) are prepared in a cell culture medium.
c. Infection and Treatment:
-
The culture medium is removed from the cell monolayers.
-
The cells are infected with the prepared virus inoculum in the presence of varying concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
The plates are incubated for a sufficient period to allow for viral adsorption (e.g., 1-2 hours at 37°C).
d. Overlay and Incubation:
-
After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
The plates are incubated for a period that allows for plaque development (typically 2-10 days depending on the virus).[6]
e. Plaque Visualization and Counting:
-
The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted.
f. Data Analysis:
-
The percentage of plaque reduction is calculated for each compound concentration relative to the virus control.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Determination of Cytotoxicity (CC50) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
a. Cell Seeding:
-
Cells of the desired line are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
b. Compound Treatment:
-
The existing medium is removed, and serial dilutions of the test compound are added to the wells. Vehicle-only controls are included.
-
The cells are incubated with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
c. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]
d. Solubilization of Formazan:
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7]
e. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
f. Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action
This compound
The precise signaling pathway of this compound has not been fully elucidated in the provided search results. However, it is described as a potent and selective RSV replication inhibitor. This suggests that its mechanism of action likely involves the targeting of a specific viral or host factor that is essential for the RSV replication cycle.
Ribavirin
Ribavirin is a broad-spectrum antiviral agent with multiple proposed mechanisms of action.[6][7]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.[8][9]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerase of some viruses, competing with natural nucleotides and leading to the termination of viral RNA synthesis.[6]
-
Induction of Viral Mutagenesis ("Error Catastrophe"): Ribavirin triphosphate can be incorporated into the viral RNA genome, causing an increased mutation rate. This can push the virus beyond its error threshold, leading to the production of non-viable viral progeny.[6]
-
Immunomodulation: Ribavirin can modulate the host immune response, for instance, by promoting a shift from a Th2 to a Th1-type T-cell response, which is more effective at clearing viral infections.[7]
References
- 1. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ribavirin on respiratory syncytial virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal Procedures for Research Chemical RD3-0028: A General Framework
Disclaimer: No specific public information, such as a Safety Data Sheet (SDS), is available for the identifier "RD3-0028." This suggests it may be an internal research compound code. The following disposal procedures are based on general best practices for hazardous laboratory waste and are not specific to any particular chemical. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical they handle to ensure safe and compliant disposal.
Immediate Safety and Logistical Information
Proper chemical waste disposal is a critical component of laboratory safety and environmental protection.[1][2] The process begins with the understanding that a chemical is considered waste when it is no longer intended for use.[3] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from its generation to its final disposal in a "cradle-to-grave" approach.[4][5]
Step 1: Waste Identification and Classification
The first crucial step is to determine if the waste is hazardous.[1][6] A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]
Table 1: Characteristics of Hazardous Waste
| Characteristic | Description | EPA Hazardous Waste Number |
|---|---|---|
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[7] | D001 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[7] | D002 |
| Reactivity | Substances that are unstable, react violently with water, can generate toxic gases when mixed with water, or are capable of detonation or explosive reaction.[7] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which identifies wastes likely to leach harmful concentrations of contaminants.[6] | D004 - D043 |
Source: U.S. Environmental Protection Agency (EPA)[7]
Step 2: Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions.[3]
-
Compatibility: Never mix incompatible waste types. For example, keep aqueous waste separate from organic solvent waste.[2]
-
Container Condition: Waste containers must be in good condition, with no leaks or cracks, and made of a material compatible with the waste they hold.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the date of accumulation, and associated hazards.[1][3]
-
Closure: Containers must be kept closed except when adding waste.[3]
Step 3: Storage
Hazardous waste must be stored in a safe and secure location away from potential hazards and in accordance with regulatory requirements.[1] Storage of hazardous waste is permissible only for the accumulation of a sufficient quantity to facilitate proper treatment or disposal, and storage for more than one year is generally not allowed without justification.[8]
Step 4: Disposal Procedures
Disposal of laboratory waste must be handled by licensed professionals.[1] Under no circumstances should hazardous chemicals be disposed of down the drain unless specifically permitted by local regulations and your institution's EHS department.[3][9]
Experimental Protocol: Preparing a Waste Container for Disposal
-
Select an Appropriate Container: Choose a clean, empty container made of a material compatible with the waste. For instance, use glass for organic solvents and high-density polyethylene (B3416737) (HDPE) for many aqueous solutions.
-
Affix a Hazardous Waste Label: Attach a completed hazardous waste label to the container before adding any waste.
-
Document Contents: As waste is added, record the chemical name and approximate quantity on the label.
-
Seal the Container: Once the container is full (do not overfill, leave some headspace for expansion), securely close the lid.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Provide them with the information on the waste label.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for managing laboratory chemical waste.
Caption: Decision workflow for laboratory chemical waste management.
Empty Container Disposal
Empty chemical containers must be handled properly. A container that held hazardous waste is considered "empty" if all waste has been removed by standard practices and no more than one inch of residue remains.[2]
-
Non-Acutely Hazardous Waste: Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3] After rinsing, the container may be disposed of in the regular trash after removing or defacing the label.[2][3]
-
Acutely Hazardous Waste: Containers that held acutely hazardous waste require triple rinsing, and the rinsate must be managed as acutely hazardous waste.[2]
By adhering to these general principles and always consulting the specific Safety Data Sheet and your local EHS department, you can ensure the safe and compliant disposal of all laboratory chemical waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. youtube.com [youtube.com]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. umkc.edu [umkc.edu]
- 8. epa.gov [epa.gov]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Navigating the Safe Handling of RD3-0028: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of RD3-0028, including detailed operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against accidental exposure. The required PPE for handling this compound is contingent on the specific procedures being undertaken. The following table summarizes the recommended PPE based on experimental conditions.
| Experimental Condition | Required Personal Protective Equipment |
| General Laboratory Handling | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Procedures with Risk of Aerosolization | - Enclosure in a certified chemical fume hood- N95 respirator or higher- Chemical splash goggles- Double gloving (nitrile) |
| Handling of Concentrated Solutions | - Chemical-resistant apron over a laboratory coat- Face shield in addition to safety goggles- Heavy-duty nitrile or neoprene gloves |
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial. The following table outlines the initial first aid measures to be taken.
| Type of Exposure | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. |
In all cases of exposure, seek immediate medical attention after initial first aid measures have been taken.
Spill and Disposal Plan
A clear and concise plan for managing spills and the disposal of this compound is essential for maintaining a safe laboratory environment.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: General Handling and Solution Preparation
The following is a generalized protocol for the safe handling and preparation of solutions of this compound. Specific experimental protocols should be adapted based on the unique requirements of the procedure.
Caption: Step-by-step workflow for the preparation of this compound solutions.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also ensures the reliability and integrity of scientific discovery.
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
